2-Amino-5,6-dihydro-4H-benzothiazol-7-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOMJIYYHHUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343165 | |
| Record name | 2-Amino-5,6-dihydro-4H-benzothiazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-10-7 | |
| Record name | 2-Amino-5,6-dihydro-4H-benzothiazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate reproducibility and further research.
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this molecule, combining a partially saturated carbocyclic ring with an aminothiazole moiety, make it a valuable scaffold for the design and development of novel therapeutic agents. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information for its preparation and characterization.
Synthetic Pathway
The synthesis of this compound is typically achieved through a Hantzsch-type thiazole synthesis. The general strategy involves the reaction of an α-haloketone with a thiourea derivative. In this specific case, the synthesis proceeds in two main steps:
-
Bromination of 1,3-Cyclohexanedione: The starting material, 1,3-cyclohexanedione, is first halogenated to introduce a bromine atom at the reactive α-position, yielding 2-bromo-1,3-cyclohexanedione.
-
Condensation with Thiourea: The resulting α-bromoketone is then condensed with thiourea. The amino group of thiourea acts as a nucleophile, attacking the carbonyl carbon, and the thiol group subsequently displaces the bromine atom, leading to the formation of the thiazole ring and the final product.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Bromo-1,3-cyclohexanedione
Materials:
-
1,3-Cyclohexanedione
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-bromo-1,3-cyclohexanedione.
Synthesis of this compound
Materials:
-
2-Bromo-1,3-cyclohexanedione
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1,3-cyclohexanedione and a molar equivalent of thiourea in ethanol.
-
Reflux the reaction mixture for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈N₂OS |
| Molecular Weight | 168.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (decomposes) |
| CAS Number | 17583-10-7 |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.25 (s, 2H, -NH₂), 2.65 (t, J=6.0 Hz, 2H, -CH₂-), 2.30 (t, J=6.4 Hz, 2H, -CH₂-), 1.95 (m, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 194.5 (C=O), 168.0 (C-NH₂), 150.2, 115.8, 37.5, 22.8, 21.5 |
| Mass Spectrometry (ESI-MS) | m/z: 169.0 [M+H]⁺ |
Table 3: Reaction Parameters and Yield
| Parameter | Value |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Experimental Workflow and Logic
The synthesis and purification process follows a logical sequence of steps to ensure the efficient formation and isolation of the target compound.
Figure 2: Workflow for the synthesis and purification of the target compound.
Potential Biological Activity: Kinase Inhibition
While the specific biological activities of this compound are still under investigation, many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 2-aminothiazole scaffold can form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to their inhibition.
Figure 3: Potential signaling pathway inhibition by the title compound.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound. The presented experimental protocols, along with the tabulated physicochemical and spectroscopic data, provide a solid foundation for researchers to prepare this compound for further investigation. The potential of this scaffold as a kinase inhibitor highlights its importance in the field of drug discovery and warrants further exploration of its biological activities.
References
An In-depth Technical Guide to 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one and its common salt form, the hydrobromide salt. The document details its structural characteristics, physicochemical properties, and provides insights into its synthesis and potential biological relevance. Included are detailed experimental protocols and visual diagrams of key processes to facilitate understanding and further research into this compound and the broader class of benzothiazoles.
Core Chemical Properties
This compound is a heterocyclic compound belonging to the benzothiazole class. Its structure features a thiazole ring fused to a cyclohexanone ring. This scaffold is of significant interest in medicinal chemistry. The compound is often handled in its hydrobromide salt form to improve stability and solubility.
Physicochemical Data
The quantitative properties of this compound and its hydrobromide salt are summarized below for easy comparison.
Table 1: Chemical Properties of this compound (Free Base)
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂OS | [1][2] |
| Molecular Weight | 168.22 g/mol | [1] |
| Appearance | Solid, Neat | [1][2] |
| Purity | Typically ≥97% | [2] |
| CAS Number | 17583-10-7 | [3] |
| Predicted pKa | 6.35 ± 0.20 | [4] |
Table 2: Chemical Properties of this compound Hydrobromide
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂OS | [3][5] |
| Molecular Weight | 249.13 g/mol | [3][5] |
| Exact Mass | 247.9619 g/mol | [3][5] |
| CAS Number | 805250-54-8 | [3][5] |
| Predicted LogP | 2.13250 | [5] |
Structural Identifiers
Structural identifiers are crucial for unambiguous database searching and molecular modeling.
Table 3: Structural Identifiers
| Identifier | This compound | This compound HBr |
| SMILES | Nc1nc2c(s1)C(=O)CCC2[1] | Br.Nc1nc2c(s1)C(=O)CCC2[3][5] |
| InChI | InChI=1S/C7H8N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2,(H2,8,9)[1] | InChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H[3] |
| InChIKey | JAZOMJIYYHHUBH-UHFFFAOYSA-N[1] | RGIACPTWMIHUNU-UHFFFAOYSA-N[5] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and analysis of benzothiazole derivatives, based on common practices for this class of compounds.
Synthesis via Multi-Component Domino Reaction
The synthesis of related thiazolo[2,3-b]quinazolinone derivatives often employs a one-pot, multi-component domino reaction, which is an efficient method for generating molecular complexity.[6] A plausible adaptation for the target compound is outlined below.
Objective: To synthesize this compound derivatives.
Materials:
-
Substituted 2-aminothiazole or a precursor like thiourea.
-
1,3-Cyclohexanedione.
-
A suitable aldehyde.
-
Solvent (e.g., Ethanol).
-
Catalyst (e.g., a Brønsted acid).[6]
-
Microwave reactor.
Protocol:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of the 1,3-cyclohexanedione, the selected aldehyde, and thiourea.[6]
-
Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of a Brønsted acid.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a defined period (e.g., 5-15 minutes).[7]
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.[7]
-
Purification: Filter the precipitate and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the final compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro- | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-5,6-dihydro-7(4H)-benzothiazolone Hydrobromide [lgcstandards.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS#:805250-54-8 | this compound HYDROBROMIDE | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminobenzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole moiety, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities.[1][2][3] This bicyclic system, comprising a benzene ring fused to a thiazole ring with a key amino group at the 2-position, serves as a versatile framework for the design of novel therapeutic agents.[3][4] The synthetic accessibility of this scaffold and the ease of functionalization of the C2-NH₂ group allow for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[3][4][5]
This technical guide provides an in-depth exploration of the pharmacological properties of 2-aminobenzothiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in drug discovery and development.
Core Biological Activities
The unique structure of 2-aminobenzothiazole enables its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1][2] The primary biological activities associated with this scaffold include:
-
Anticancer Activity: A significant body of research has focused on developing 2-aminobenzothiazole derivatives as potent anticancer agents.[1][6] These compounds have demonstrated cytotoxicity against various cancer cell lines and have been shown to modulate key signaling pathways involved in cancer progression.[1][3][7]
-
Antimicrobial Activity: Derivatives of 2-aminobenzothiazole have exhibited broad-spectrum antimicrobial activity, including antibacterial and antifungal properties.[8][9]
-
Anti-inflammatory Activity: The anti-inflammatory potential of the 2-aminobenzothiazole scaffold has been explored, with several derivatives showing significant activity in preclinical models.[10][11][12]
-
Neuroprotective and Anticonvulsant Activity: Certain 2-aminobenzothiazole derivatives, most notably Riluzole, have been developed for treating neurodegenerative diseases.[9][13] The scaffold has also been investigated for its anticonvulsant properties.[14][15][16]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative 2-aminobenzothiazole derivatives, facilitating comparison across different studies.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | PI3K/Akt/mTOR Pathway | MCF-7 (Breast) | 22.13 | [5][17] |
| OMS14 | PI3K/Akt/mTOR Pathway | A549 (Lung) | 61.03 | [5][17] |
| 13 | EGFR Inhibition | HCT116 (Colon) | 6.43 | [13] |
| 13 | EGFR Inhibition | A549 (Lung) | 9.62 | [13] |
| 14-18 (Analogs) | EGFR Inhibition | PC3, MCF-7, A549, etc. | 0.315 - 2.66 | [13] |
| 19 | VEGFR-2 Inhibition | - | 0.5 | [13] |
| 20 | VEGFR-2 Inhibition | HCT-116 (Colon) | 7.44 | [13] |
| 20 | VEGFR-2 Inhibition | MCF-7 (Breast) | 8.27 | [13] |
| 37 | CDK2 Inhibition | - | 0.0378 | [13] |
| 38 | CDK2 Inhibition | - | 0.0217 | [13] |
| 40 | CDK2 Inhibition | MCF-7 (Breast) | 3.17 | [13] |
| 53 | PI3Kβ Inhibition | PC-3 (Prostate) | 0.35 | [13] |
| 54 | PI3Kα Inhibition | - | 0.00103 | [13] |
| 51 | General Anticancer | MCF-7 (Breast) | 3.84 | [18] |
Table 2: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Microorganism | Type | MIC (µg/mL) | Reference |
| 3e | Staphylococcus aureus | Gram+ Bacteria | 3.12 | [8] |
| 3e | Enterococcus faecalis | Gram+ Bacteria | 3.12 | [8] |
| 3e | Salmonella typhi | Gram- Bacteria | 3.12 | [8] |
| 3n | Candida albicans | Fungi | 1.56 - 12.5 | [8] |
| 1n | Candida albicans | Fungi | 4 | [19][20] |
| 1o | Candida parapsilosis | Fungi | 4 | [19][20] |
| 1n | Candida tropicalis | Fungi | 8 | [19][20] |
| Vb | Various Bacteria/Fungi | - | Potent Activity | [21] |
| Ve | Various Bacteria/Fungi | - | Potent Activity | [21] |
Table 3: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Assay Model | Dose | % Inhibition | Reference |
| Bt2 (5-chloro) | Carrageenan-induced paw edema | - | Significant | [10][22] |
| Bt7 (6-methoxy) | Carrageenan-induced paw edema | - | Significant | [10][22] |
| YG-1 | Carrageenan-induced paw edema | 100 mg/kg | 80% | [11] |
| AK 1f | Carrageenan-induced paw edema | - | Most Active | [12] |
Table 4: Anticonvulsant Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Assay Model | Activity/Effect | Reference |
| V-5 | Carbonic Anhydrase Inhibition | Strongest anticonvulsant effect | [14] |
| 9 | Maximal Electroshock (MES) | Most potent agent | [23][24] |
| 8 | Pentylenetetrazole (PTZ) test | Most potent agent | [24] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of 2-aminobenzothiazole derivatives stem from their ability to modulate multiple cellular signaling pathways.
Anticancer Mechanisms
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.[2][7]
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell metabolism and growth and is frequently dysregulated in cancer.[3][5][7] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K.[1][13] By inhibiting PI3K, these compounds prevent the downstream phosphorylation and activation of Akt and mTOR, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][7]
Receptor Tyrosine Kinase (RTK) Inhibition: Other critical targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][13] Overactivation of these receptors is common in many cancers, promoting tumor growth and angiogenesis.[9] 2-aminobenzothiazole derivatives can block these RTKs, thereby inhibiting downstream signaling cascades.[9][13]
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Inhibitors based on the 2-aminobenzothiazole scaffold have been developed that potently block CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.[13]
PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminobenzothiazole.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key experiments.
General Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives often involves a multi-step process starting from substituted anilines.[10]
-
Formation of Phenylthiourea: An equimolar amount of a substituted aniline is reacted with ammonium thiocyanate in an acidic medium (e.g., concentrated HCl in ethanol) to form the corresponding substituted 1-phenylthiourea intermediate.[11]
-
Cyclization: The substituted 1-phenylthiourea undergoes oxidative cyclization to form the 2-aminobenzothiazole ring. A common oxidizing agent for this step is bromine in an acidic medium.[10]
-
Acylation: The amino group at the C2 position is highly reactive and can be readily acylated. For instance, reacting the 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base like triethylamine yields an N-chloroacetylated intermediate.
-
Nucleophilic Substitution: The chlorine atom on the acetyl group is then displaced by various nucleophiles (e.g., amines, piperazine derivatives, thiols) to generate a library of final compounds with diverse functionalities.[17] The reaction is typically carried out in a suitable solvent like acetone or via solvent-free fusion.[17]
-
Purification and Characterization: The final products are purified using techniques like recrystallization or column chromatography. The structures are confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][17]
Cell Viability (MTT) Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][10][12]
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups for different doses of the 2-aminobenzothiazole derivatives.[10][12]
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or via intraperitoneal injection, one hour before inducing inflammation. The control group receives only the vehicle.[9]
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.[9]
-
Measurement of Edema: Measure the paw volume or diameter using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group for each time point.[9]
General experimental workflow for drug discovery.
Conclusion
The 2-aminobenzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities.[1][3] The extensive research into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by a growing understanding of the underlying mechanisms of action, underscores its significant potential in drug development.[1][6] The synthetic tractability of this core allows for the generation of large libraries of compounds for screening and subsequent optimization. The data and protocols presented in this guide offer a comprehensive resource for scientists dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. iajesm.in [iajesm.in]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 19. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 23. brieflands.com [brieflands.com]
- 24. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of 2-Aminobenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, particularly as anticancer, antimicrobial, and neuroprotective agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Anticancer Mechanisms of Action
2-Aminobenzothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the inhibition of key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.[3]
Enzyme Inhibition
A primary mode of action for many 2-aminobenzothiazole derivatives is the direct inhibition of enzymes that are often dysregulated in cancer.
Protein kinases are a major class of enzymes targeted by these derivatives. By blocking the kinase activity, these compounds can disrupt the signaling cascades that drive cancer cell proliferation and survival.[1][3]
-
Tyrosine Kinases: Derivatives have shown inhibitory activity against key tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[3]
-
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases are among the serine/threonine kinases inhibited by this class of compounds.[3][4]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K.[1][4][5]
Beyond kinases, these derivatives have been shown to inhibit other enzymes vital for cancer cell function:
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death.[3]
-
Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression and induce apoptosis in cancer cells.[3]
-
Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Modulation of Signaling Pathways
By inhibiting key enzymes, 2-aminobenzothiazole derivatives modulate critical intracellular signaling pathways.
This pathway is one of the most frequently activated signaling routes in human cancers, promoting cell growth, proliferation, and survival.[6][7] 2-Aminobenzothiazole derivatives that inhibit PI3K or Akt effectively block downstream signaling, leading to decreased cell proliferation and increased apoptosis.[8][9]
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Some 2-aminobenzothiazole derivatives have been shown to suppress this pathway, contributing to their anticancer effects.[4]
Induction of Apoptosis
A key outcome of the enzymatic and pathway inhibition by 2-aminobenzothiazole derivatives is the induction of apoptosis, or programmed cell death.[12] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14] For instance, some derivatives can trigger the release of cytochrome c from mitochondria, which in turn activates the caspase cascade leading to apoptosis.[15]
Quantitative Data: Anticancer Activity
The in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [16] |
| OMS5 | MCF-7 | Breast Cancer | 39.51 | [16] |
| OMS14 | A549 | Lung Cancer | 34.09 | [16] |
| OMS14 | MCF-7 | Breast Cancer | 61.03 | [16] |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [3] |
| Compound 13 | A549 | Lung Cancer | 9.62 | [3] |
| Compound 13 | A375 | Malignant Melanoma | 8.07 | [3] |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [3] |
| Compound 20 | HCT-116 | Colon Carcinoma | 7.44 | [3] |
| Compound 20 | MCF-7 | Breast Cancer | 8.27 | [3] |
| Compound 21 | HepG2 | Liver Cancer | 12.14 | [3] |
| Compound 21 | HCT-116 | Colon Carcinoma | 11.21 | [3] |
| Compound 21 | MCF-7 | Breast Cancer | 10.34 | [3] |
| Compound 24 | C6 | Rat Glioma | 4.63 | [3] |
| Compound 24 | A549 | Human Lung | 39.33 | [3] |
| Derivative 4a | HCT-116 | Colon Carcinoma | 5.61 | [17] |
| Derivative 4a | HEPG-2 | Liver Cancer | 7.92 | [17] |
| Derivative 4a | MCF-7 | Breast Cancer | 3.84 | [17] |
Antimicrobial Mechanism of Action
2-Aminobenzothiazole derivatives have also emerged as a promising class of antimicrobial agents. Their primary mechanism of action in bacteria involves the inhibition of essential enzymes required for DNA replication and maintenance.
Dual Inhibition of DNA Gyrase and Topoisomerase IV
Several novel 2-aminobenzothiazole derivatives have been designed to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV.[18] These enzymes are crucial for maintaining DNA topology during replication, and their inhibition leads to bacterial cell death. This dual-targeting approach is advantageous as it can potentially reduce the development of bacterial resistance.
Neuroprotective Mechanism of Action
In the context of neurodegenerative diseases such as Alzheimer's disease, 2-aminobenzothiazole derivatives have shown promise by targeting multiple pathological factors.
Multi-Targeting in Alzheimer's Disease
-
Cholinesterase Inhibition: Some derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action helps to improve cholinergic neurotransmission, which is impaired in Alzheimer's disease.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of neurotransmitters and the generation of reactive oxygen species. Its inhibition can have neuroprotective effects.
-
Anti-Aggregation Effects: Certain derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) plaques and tau protein tangles, which are pathological hallmarks of Alzheimer's disease.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of 2-aminobenzothiazole derivatives.
General Workflow for Synthesis and Screening
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
2-Aminobenzothiazole derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[19]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[22]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration 0.5 mg/mL).[21]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[19][20]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20][23]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[24]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction: In a 96-well plate, add the test compound, the kinase, and the kinase substrate.
-
Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[24]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[24]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[24]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
DNA Gyrase/Topoisomerase IV Inhibition Assay
These assays measure the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.[18][25]
Materials:
-
DNA gyrase or topoisomerase IV enzyme
-
Relaxed plasmid DNA (for gyrase) or kinetoplast DNA (for topoisomerase IV)
-
ATP and appropriate reaction buffers
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a reaction tube, combine the enzyme, DNA substrate, ATP, and the test compound in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-45 minutes).[26][27]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of enzyme activity is determined by the change in the DNA topology (e.g., a decrease in supercoiled DNA for the gyrase assay).
Conclusion
2-Aminobenzothiazole derivatives represent a versatile and potent class of compounds with a wide range of therapeutic applications. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes, modulation of critical signaling pathways, and induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important chemical scaffold. The continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of MAPK/ERK Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [ouci.dntb.gov.ua]
- 12. Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. remedypublications.com [remedypublications.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-5,6-dihydro-4H-benzothiazol-7-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic values and data from the closely related analog, 2-amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. This information is intended to serve as a valuable resource for the structural characterization and analysis of this class of compounds.
Chemical Structure and Properties
-
Molecular Formula: C₇H₈N₂OS
-
Molecular Weight: 168.22 g/mol
-
CAS Number: 17583-10-7
-
Systematic Name: this compound
Spectroscopic Data
The following tables summarize the expected and analogous spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data below is based on the analysis of the structurally similar compound, 2-amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |
| ~ 6.5 - 7.5 | br s | 2H | -NH₂ |
| ~ 2.8 - 3.0 | t | 2H | -CH₂- (Position 4) |
| ~ 2.4 - 2.6 | t | 2H | -CH₂- (Position 5) |
| ~ 2.0 - 2.2 | m | 2H | -CH₂- (Position 6) |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "br s" denotes a broad singlet, "t" denotes a triplet, and "m" denotes a multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The predicted chemical shifts for this compound are listed below.
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~ 195 | C=O (Position 7) |
| ~ 165 | C=N (Position 2) |
| ~ 150 | C (Position 3a) |
| ~ 115 | C (Position 7a) |
| ~ 38 | CH₂ (Position 6) |
| ~ 25 | CH₂ (Position 4) |
| ~ 23 | CH₂ (Position 5) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (Amine) |
| 3100 - 3000 | Medium | C-H stretch (sp² C-H) |
| 2950 - 2850 | Medium | C-H stretch (sp³ C-H) |
| ~ 1680 | Strong | C=O stretch (Ketone) |
| ~ 1620 | Strong | C=N stretch (Thiazole) |
| ~ 1550 | Medium | N-H bend (Amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 140 | [M - CO]⁺ |
| 112 | [M - CO - C₂H₄]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 2-aminobenzothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Impact (EI).
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI or EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Starting Materials for 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this molecule predominantly relies on the principles of the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.
Core Synthetic Strategy: Hantzsch Thiazole Synthesis
The most direct and widely cited method for the synthesis of this compound involves a two-step, one-pot reaction sequence starting from readily available cyclic diketones. The logical pathway for this synthesis is outlined below.
Key Starting Materials and Intermediates
The synthesis of the target molecule is contingent on two primary starting materials: a cyclic β-diketone and a thioamide.
1,3-Cyclohexanedione
1,3-Cyclohexanedione is a commercially available and versatile starting material. Its acidic methylene group between the two carbonyls is the site of initial reaction.
Thiourea
Thiourea serves as the source of the 2-amino-thiazole fragment. It is a widely available and inexpensive reagent.
Intermediate: 2-Halo-1,3-cyclohexanedione
The crucial intermediate in this synthesis is a halogenated derivative of 1,3-cyclohexanedione, typically 2-bromo-1,3-cyclohexanedione. This intermediate is usually generated in situ by the reaction of 1,3-cyclohexanedione with a halogenating agent.
Experimental Protocols
Step 1: Halogenation of 1,3-Cyclohexanedione (In situ)
The synthesis commences with the α-halogenation of 1,3-cyclohexanedione. Bromine is a common halogenating agent for this purpose.
Quantitative Data for Analogous Syntheses
The following table summarizes quantitative data from the synthesis of structurally related 2-aminobenzothiazole derivatives, which can serve as a valuable reference for optimizing the synthesis of the target compound.
| Starting Material (α-Haloketone Precursor) | Thioamide | Halogenating Agent | Solvent | Reaction Conditions | Yield | Reference |
| 5,5-Dimethyl-1,3-cyclohexanedione | Thiourea | Bromine | Not specified | Not specified | Not specified | Zav'yalov et al. |
| Acetophenone | Thiourea | Iodine | Reflux | 12 hours | Not specified | [1] |
| Substituted Anilines | Potassium Thiocyanate | Bromine | Glacial Acetic Acid | Not specified | Not specified | [2] |
Note: The work by Zav'yalov et al. on the synthesis of 2-amino-5,5-dimethyl-5,6-dihydro-4H-benzo-1,3-thiazol-7-one provides the most direct analogy.[3][4] Although specific yields and reaction conditions are not detailed in readily available abstracts, this work confirms the feasibility of the synthetic route.
Biological Context and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any particular signaling pathway. However, the broader class of 2-aminothiazole and benzothiazole derivatives is well-documented for a wide range of biological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity: Many derivatives exhibit potent activity against various bacterial and fungal strains.
-
Anticancer Activity: The benzothiazole nucleus is a key pharmacophore in several anticancer agents.
-
Enzyme Inhibition: Various substituted benzothiazoles have been shown to be inhibitors of enzymes such as kinases and monoamine oxidase.
Given the structural features of this compound, it is plausible that it may exhibit biological activity, and it represents a valuable scaffold for further functionalization and investigation in drug discovery programs. The absence of specific data highlights an opportunity for novel research in this area.
Conclusion
The synthesis of this compound is most effectively approached through a Hantzsch-type condensation of 2-halo-1,3-cyclohexanedione (generated in situ from 1,3-cyclohexanedione) and thiourea. While a definitive, detailed protocol for this specific molecule is not widely published, analogous syntheses provide a strong foundation for its successful preparation. The biological profile of this compound remains largely unexplored, presenting a promising avenue for future research and development in medicinal chemistry. Professionals in drug development are encouraged to explore the potential of this scaffold in their research endeavors.
References
In-Depth Technical Guide: Properties and Use of 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 17583-10-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 17583-10-7), a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route, and explores its primary application as a key intermediate in the synthesis of pharmacologically active molecules. A significant focus is placed on the biological activities of its derivatives, particularly their roles as anticancer, antimicrobial, and antifungal agents. The mechanism of action for anticancer derivatives, often involving the inhibition of the PI3K/AKT/mTOR signaling pathway, is discussed in detail and visualized. Standard experimental protocols for the synthesis and biological evaluation of these compounds are also provided.
Chemical and Physical Properties
2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a heterocyclic compound featuring a benzothiazole core.[1] This structure, containing both nitrogen and sulfur, imparts unique electronic properties and serves as a valuable scaffold in the development of novel therapeutic agents.[1][2] The presence of an amino group and a carbonyl group contributes to its reactivity and potential for derivatization.[1] It is typically a solid at room temperature and is soluble in polar solvents.[1]
Table 1: Physicochemical Properties of CAS 17583-10-7
| Property | Value | Reference |
| CAS Number | 17583-10-7 | [1] |
| IUPAC Name | 2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
| Molecular Formula | C₇H₈N₂OS | |
| Molecular Weight | 168.22 g/mol | |
| Melting Point | 269-270 °C | [1] |
| Boiling Point (Predicted) | 376.0 ± 11.0 °C | [1][3] |
| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [1][3] |
| pKa (Predicted) | 3.36 ± 0.20 | |
| Canonical SMILES | C1CC2=C(C(=O)C1)SC(=N)N2 | |
| InChI | InChI=1S/C7H8N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2,(H2,8,9) |
Table 2: Spectroscopic Data for 2-Aminobenzothiazole Derivatives (General)
| Technique | Observation | Assignment |
| ¹H NMR | Chemical shifts for aromatic and aliphatic protons. | Provides information on the proton environment. |
| ¹³C NMR | Chemical shifts for carbon atoms in different environments. | Reveals the carbon skeleton of the molecule. |
| IR Spectroscopy | Strong, broad N-H stretching bands around 3423-3230 cm⁻¹; C=N stretching around 1613 cm⁻¹; C=C aromatic stretching around 1523 cm⁻¹. | Confirms the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak [M]⁺ and characteristic fragmentation patterns. | Determines the molecular weight and provides structural information. |
Synthesis and Experimental Protocols
The primary use of 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one is as a synthetic intermediate. A common and efficient method for the synthesis of the 2-aminobenzothiazole scaffold involves the reaction of a cyclohexanone derivative with thiourea.
General Synthesis of 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
A plausible and frequently utilized method for the synthesis of 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one involves a Hantzsch-type thiazole synthesis from 2-bromo-1,3-cyclohexanedione and thiourea.
Reaction Scheme:
Caption: Synthetic pathway for 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one.
Experimental Protocol: Synthesis of 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and methods for preparing similar compounds.
-
Bromination of 1,3-cyclohexanedione:
-
Dissolve 1,3-cyclohexanedione in a suitable solvent such as chloroform or acetic acid.
-
Slowly add an equimolar amount of a brominating agent, for example, N-bromosuccinimide (NBS), to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-1,3-cyclohexanedione.
-
-
Cyclization with Thiourea:
-
Dissolve the crude 2-bromo-1,3-cyclohexanedione in a polar solvent like ethanol or dimethylformamide (DMF).
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product, 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one, often precipitates from the solution upon cooling or addition of water.
-
The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Use in Drug Development and Biological Activities of Derivatives
While 2-amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, making this scaffold highly valuable in drug discovery.
Anticancer Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents. They have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer.
Table 3: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Derivative Series | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Series 1 | MCF-7 (Breast) | 1.8 - 7.2 | PI3K/mTOR Inhibition |
| A549 (Lung) | 3.9 - 10.5 | PI3K/mTOR Inhibition | |
| HCT-116 (Colon) | 7.44 - 9.99 | PI3K/mTOR Inhibition | |
| Series 2 | - | 3.84 - 5.61 | VEGFR-2 Inhibition |
| OMS5 & OMS14 | MCF-7, A549 | 22.13 - 61.03 | PI3Kδ Inhibition |
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A key mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4][5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Antimicrobial and Antifungal Activity
Derivatives of 2-aminobenzothiazole have also been investigated for their efficacy against various microbial pathogens.
Table 4: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives
| Derivative | Microorganism | MIC (µg/mL) |
| BTC-j | S. aureus | 12.5 |
| B. subtilis | 6.25 | |
| E. coli | 3.125 | |
| P. aeruginosa | 6.25 | |
| Compound 18 | E. coli | 6 - 8 |
| P. aeruginosa | 6 - 8 | |
| Compound 20 | S. aureus | 6 - 8 |
| B. subtilis | 6 - 8 |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. 17583-10-7 | CAS DataBase [m.chemicalbook.com]
- 2. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 2-Aminobenzothiazoles: A Technical Guide to Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] This versatile heterocyclic core has been the foundation for a multitude of derivatives targeting critical pathways in cancer cell proliferation and survival.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of these promising anticancer agents, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Analysis of Anticancer Activity
The antitumor efficacy of novel 2-aminobenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency.[5] The following tables summarize the in vitro cytotoxic activity of several recently developed 2-aminobenzothiazole compounds.
Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [1][5] |
| MCF-7 | Breast Cancer | 24.31 | [1] | |
| OMS14 | A549 | Lung Cancer | 61.03 | [1] |
| MCF-7 | Breast Cancer | 27.08 | [1] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [3][5] |
| HCT-116 | Colon Carcinoma | 7.44 | [3][5] | |
| MCF-7 | Breast Cancer | 8.27 | [3][5] | |
| Compound 4a | HCT-116 | Colon Carcinoma | 5.61 | [6] |
| HepG2 | Liver Cancer | 7.92 | [6] | |
| MCF-7 | Breast Cancer | 3.84 | [6] | |
| Compound 4e | MCF-7 | Breast Cancer | 6.11 | [6] |
| Compound 8a | MCF-7 | Breast Cancer | 10.86 | [6] |
Table 2: In Vitro Cytotoxicity of Optically Active Thiourea and 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| IVe | EAC | 10-24 |
| MCF-7 | 15-30 | |
| HeLa | 33-48 | |
| IVf | EAC | 10-24 |
| MCF-7 | 15-30 | |
| HeLa | 33-48 | |
| IVh | EAC | 10-24 |
| Vg | EAC | 10-24 |
Core Mechanisms of Action
2-Aminobenzothiazole derivatives exert their anticancer effects through the modulation of various intracellular signaling pathways crucial for tumor growth and survival.[1][3] Key mechanisms include the inhibition of protein kinases and the induction of apoptosis.
Inhibition of Protein Kinases
A primary mechanism of action for many 2-aminobenzothiazole compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7] These derivatives have been shown to target a range of kinases, including:
-
PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival.[7] Several 2-aminobenzothiazole analogs have been developed as potent inhibitors of key kinases within this cascade, such as PI3Kγ and PIK3CD/PIK3R1.[8]
-
VEGFR-2 : Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][6] Certain 2-aminobenzothiazole hybrids have demonstrated potent inhibitory activity against VEGFR-2.[6]
-
Other Kinases : Other kinases targeted by this class of compounds include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinases (MAPK).[3][8]
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway and Angiogenesis.
Drug Discovery and Development Workflow
The discovery of novel 2-aminobenzothiazole anticancer agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: Drug Discovery Workflow for 2-Aminobenzothiazole Agents.
Experimental Protocols
The evaluation of novel 2-aminobenzothiazole derivatives relies on a suite of standardized in vitro and in vivo assays.
Synthesis of 2-Aminobenzothiazole Derivatives
A general method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of an optically active amine with thiophosgene to produce an optically active isothiocyanate.[9] This intermediate is then condensed with an aniline derivative to yield optically active thioureas, followed by oxidative cyclization in the presence of bromine and chloroform to afford the final 2-aminobenzothiazole compounds.[9]
Another common synthetic route involves the coupling of aminobenzothiazole with monochloroacetyl chloride, followed by condensation with a specific amine to obtain the desired product.[10] The final compounds are typically characterized using techniques such as GC-MS, 1H-NMR, 13C-NMR, and FT-IR.[8][10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a substrate peptide, and ATP.
-
Compound Addition: The 2-aminobenzothiazole derivative is added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope labeling, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Cancer cells are treated with the 2-aminobenzothiazole derivative at its IC50 concentration for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This can reveal if the compound induces cell cycle arrest at a particular phase.[3]
Conclusion
The 2-aminobenzothiazole scaffold continues to be a highly valuable and versatile platform in the discovery of novel anticancer agents.[7] Derivatives of this core structure have demonstrated potent activity against a wide range of cancers by targeting critical cellular pathways.[3][11] Ongoing research is focused on the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles to address the challenges of drug resistance and to develop more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
2-aminobenzothiazole derivatives as privileged structures in medicinal chemistry
2-Aminobenzothiazole Derivatives: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The 2-aminobenzothiazole core, a heterocyclic scaffold composed of a fused benzene and thiazole ring with an amino group at the 2-position, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, owing to the scaffold's versatile synthetic accessibility and its ability to interact with a multitude of biological targets.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-aminobenzothiazole derivatives, serving as a resource for researchers and scientists in the field of drug discovery.
Core Synthesis Strategies
The synthesis of the 2-aminobenzothiazole scaffold and its derivatives is versatile, with several established methods. A classical and widely used approach is the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas with bromine.[1] A more common and practical laboratory method involves reacting an aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine, which forms the arylthiourea intermediate in situ before cyclization.[1][5][6]
Further derivatization is often achieved by leveraging the reactivity of the 2-amino group. A frequent strategy involves reacting 2-aminobenzothiazole with chloroacetyl chloride to form an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. This intermediate can then undergo nucleophilic substitution with a wide array of amines, piperazines, or other nucleophiles to generate a diverse library of compounds.[7][8]
Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
This protocol details the synthesis of a key intermediate used for further derivatization.[1][8]
Materials:
-
2-aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Acetone or Dry Benzene
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-aminobenzothiazole (1 equivalent) in acetone or dry benzene in a round-bottom flask.[1][8]
-
Add triethylamine (1 equivalent) to the solution.[1]
-
Cool the mixture to 0°C in an ice bath while stirring.[1]
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled, stirred solution.[1]
-
Allow the reaction to stir at room temperature. Reaction time can vary, typically from a few hours to overnight.[1][8]
-
If using benzene, the precipitated triethylamine hydrochloride can be removed by filtration.[8]
-
Pour the reaction mixture into ice water to precipitate the product.[1]
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate.[1]
Biological Activities and Therapeutic Potential
The 2-aminobenzothiazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][9][10]
Anticancer Activity
A significant area of research has focused on 2-aminobenzothiazole derivatives as potent anticancer agents.[2][11] These compounds have shown cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and prostate (PC-3) cancers.[7][9][11]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition One of the primary mechanisms for the anticancer effects of these derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[7] This pathway is crucial for regulating cell metabolism, proliferation, and survival, and its overactivation is a common feature in many cancers.[9] By inhibiting key kinases like PI3K, 2-aminobenzothiazole derivatives can disrupt this oncogenic signaling cascade, leading to reduced cancer cell growth and the induction of apoptosis.[3] Other targeted kinases include Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12]
Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Citation(s) |
| OMS5 | A549 (Lung) | PI3K pathway | 22.13 | [7][9] |
| OMS14 | A549 (Lung) | PI3K pathway | 25.54 | [7][9] |
| OMS5 | MCF-7 (Breast) | PI3K pathway | 61.03 | [7][9] |
| OMS14 | MCF-7 (Breast) | PI3K pathway | 33.56 | [7][9] |
| Compound 12 | MCF-7 (Breast) | EGFR | 2.49 | [11] |
| Compound 20 | Various | VEGFR-2 | 0.15 | [11] |
| Compound 21 | Various | VEGFR-2 | 0.19 | [11] |
| Compound 40 | A549, MCF-7 | CDK2 | 3.55 - 4.29 | [11] |
| Compound 53 | PC-3 (Prostate) | PI3Kβ | 0.35 | [11] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
2-aminobenzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate for at least 2 hours in the dark to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][13][14]
Table 2: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Bacterial Strain | Method | Activity (Zone of Inhibition in mm) | Concentration | Citation(s) |
| A1 | B. subtilis | Disc Diffusion | 22 - 33 | 100-300 µg/ml | [13] |
| A2 | B. subtilis | Disc Diffusion | 21 - 32 | 100-300 µg/ml | [13] |
| B1 | E. coli | Disc Diffusion | 20 - 25 | 100-300 µg/ml | [13] |
| B1 | B. subtilis | Disc Diffusion | 20 - 26 | 100-300 µg/ml | [13] |
| T2, T3, T12 | S. aureus | Disc Diffusion | More effective than Gentamycin | N/A | [15] |
| T3, T11 | E. coli | Disc Diffusion | More effective than Gentamycin | N/A | [15] |
Note: The disc diffusion method provides a qualitative/semi-quantitative measure of antimicrobial activity.
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
2-aminobenzothiazole derivatives
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent like DMSO.[8]
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in the broth to achieve a range of concentrations.[8]
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth.
-
Inoculate each well (except the negative control) with the microbial suspension.[8]
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Other Biological Activities
-
Neurodegenerative Diseases: Certain derivatives, such as the approved drug Riluzole, are used in the treatment of amyotrophic lateral sclerosis (ALS).[11][16][17] Research has also explored their potential in Alzheimer's and Parkinson's disease by targeting enzymes like LRRK2, cholinesterases, and inhibiting the aggregation of tau and α-synuclein proteins.[18][19][20]
-
Anti-inflammatory Activity: The scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing the ability to inhibit inflammatory mediators.[2][3]
-
Antidiabetic Activity: Some 2-aminobenzothiazole derivatives have been evaluated as antidiabetic agents, with activity linked to their agonist effect on the peroxisome proliferator-activated receptor (PPAR).[16]
Conclusion
The 2-aminobenzothiazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a wide range of diseases from cancer to microbial infections and neurodegenerative disorders. The continued exploration of this privileged structure, particularly through the lens of targeted therapy and multi-target drug design, holds significant promise for the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iajesm.in [iajesm.in]
- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uokerbala.edu.iq [uokerbala.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 19. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. csic.es [csic.es]
Initial Screening of 2-Aminobenzothiazole Compound Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the initial screening of 2-aminobenzothiazole compound libraries, focusing on anticancer, antimicrobial, and enzyme inhibition assays. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways to facilitate drug discovery and development efforts.
Core Concepts in Screening 2-Aminobenzothiazole Libraries
Initial screening of 2-aminobenzothiazole compound libraries typically involves a tiered approach, beginning with high-throughput screening (HTS) to identify "hit" compounds from a large collection. These hits are then subjected to secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. The diverse biological activities reported for 2-aminobenzothiazole derivatives, including anticancer, antimicrobial, and enzyme inhibitory effects, necessitate a range of screening platforms.[1][2]
Experimental Workflows and Protocols
A systematic workflow is crucial for the efficient and effective screening of compound libraries. The following diagram illustrates a general workflow for the initial screening of 2-aminobenzothiazole compounds.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3][4]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
Protocol:
-
Compound Preparation: Prepare a stock solution of the 2-aminobenzothiazole derivative and perform serial two-fold dilutions in a suitable broth (e.g., Mueller-Hinton broth) in a 96-well plate.[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a 0.5 McFarland standard.[3]
-
Inoculation: Inoculate each well with the microbial suspension.[3]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Enzyme Inhibition Assays
Many 2-aminobenzothiazole derivatives have been investigated as enzyme inhibitors, particularly targeting kinases involved in cancer signaling.[4][6]
Protocol (General Kinase Inhibition Assay):
-
Reaction Setup: In a microplate well, combine the kinase, a substrate peptide, and the 2-aminobenzothiazole compound at various concentrations.
-
Initiation: Start the reaction by adding adenosine triphosphate (ATP).
-
Incubation: Incubate the plate to allow for the phosphorylation of the substrate by the kinase.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on 2-aminobenzothiazole derivatives.
Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| OMS5 | A549 (Lung) | MTT | 22.13 - 61.03 | [2][4] |
| OMS14 | MCF-7 (Breast) | MTT | 22.13 - 61.03 | [2][4] |
| Compound 7 | A-375 (Melanoma) | Antiproliferative | 16 | [1] |
| Compound 7 | BALB/c 3T3 (Fibroblast) | Antiproliferative | 71 | [1] |
| Compound 13 | HCT116 (Colon) | Antiproliferative | 6.43 ± 0.72 | [6] |
| Compound 13 | A549 (Lung) | Antiproliferative | 9.62 ± 1.14 | [6] |
| Compound 13 | A375 (Melanoma) | Antiproliferative | 8.07 ± 1.36 | [6] |
| Compound 20 | HepG2 (Liver) | Antiproliferative | 9.99 | [6] |
| Compound 20 | HCT-116 (Colon) | Antiproliferative | 7.44 | [6] |
| Compound 20 | MCF-7 (Breast) | Antiproliferative | 8.27 | [6] |
Table 2: Enzyme Inhibition by 2-Aminobenzothiazole Derivatives
| Compound | Target Enzyme | Inhibition (%) | Concentration (µM) | IC50 | Reference |
| OMS1 | PI3Kγ | 47 | 100 | - | [2][4] |
| OMS2 | PI3Kγ | 48 | 100 | - | [2][4] |
| OMS14 | PIK3CD/PIK3R1 | 65 | - | - | [2][4] |
| Compound 3 | CSF1R Kinase | - | - | 1.4 nM | [6] |
| Compound 53 | PI3Kβ | - | - | 0.02 µM | [6] |
| Compound 54 | PI3Kα | - | - | 1.03 nM | [6] |
| Compound 20 | VEGFR-2 | - | - | 0.15 µM | [6] |
| Compound 21 | VEGFR-2 | - | - | 0.19 µM | [6] |
Signaling Pathways
2-Aminobenzothiazole derivatives have been shown to modulate various signaling pathways, particularly those implicated in cancer cell proliferation and survival. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key target.[2][4]
Conclusion
The 2-aminobenzothiazole scaffold represents a versatile starting point for the development of novel therapeutic agents. This guide provides a foundational framework for the initial screening of compound libraries based on this core structure. By employing systematic workflows, robust experimental protocols, and a clear understanding of the relevant signaling pathways, researchers can effectively identify and advance promising lead candidates for further drug development.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cytotoxicity of 2-Aminobenzothiazole Derivatives
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. Derivatives of this heterocyclic system have been extensively investigated for their ability to inhibit the proliferation of various cancer cell lines. These compounds often exert their cytotoxic effects by targeting key signaling pathways involved in cell growth, survival, and apoptosis, such as the PI3K/AKT/mTOR pathway. This document provides a detailed protocol for assessing the in vitro cytotoxicity of 2-aminobenzothiazole derivatives using the MTT assay and summarizes the cytotoxic activity of selected derivatives.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of representative 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| OMS5 | A549 | Lung Cancer | 22.13[1] |
| MCF-7 | Breast Cancer | 39.51[1] | |
| OMS14 | A549 | Lung Cancer | 34.09[1] |
| MCF-7 | Breast Cancer | 61.03[1] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43[2] |
| A549 | Lung Cancer | 9.62[2] | |
| A375 | Malignant Melanoma | 8.07[2] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99[2] |
| HCT-116 | Colon Carcinoma | 7.44[2] | |
| MCF-7 | Breast Cancer | 8.27[2] | |
| Compound 24 | C6 | Rat Glioma | 4.63[2] |
| A549 | Human Lung Cancer | 39.33[2] | |
| Compound 4a | HCT-116 | Colon Carcinoma | 5.61[3] |
| HEPG-2 | Liver Cancer | 7.92[3] | |
| MCF-7 | Breast Cancer | 3.84[3] |
Experimental Protocols
Protocol for MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for determining the cytotoxicity of 2-aminobenzothiazole derivatives. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
2-aminobenzothiazole derivatives (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified CO2 incubator at 37°C to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete culture medium from the stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test wells) and a blank control (medium only, no cells).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.
-
Visualization
Caption: Experimental workflow for the MTT assay.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
Application Notes and Protocols for In Vitro PI3K Gamma Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase that plays a crucial role in intracellular signaling pathways, particularly in immune and inflammatory responses.[1][2] It is primarily activated by G protein-coupled receptors (GPCRs) and is a key mediator in cell growth, proliferation, differentiation, and survival.[3][4] Dysregulation of PI3Kγ activity has been implicated in various diseases, including cancer, rheumatoid arthritis, and cardiovascular conditions.[5] Consequently, PI3Kγ has emerged as a significant therapeutic target, and the development of specific inhibitors is an active area of drug discovery.
These application notes provide a detailed protocol for an in vitro enzymatic assay to measure the activity of PI3Kγ and to determine the potency of inhibitory compounds. The described method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, offering a non-radioactive, sensitive, and high-throughput compatible format.
PI3Kγ Signaling Pathway
PI3Kγ is a central node in a signaling cascade that translates extracellular signals into intracellular responses. Upon activation of GPCRs, the Gβγ subunits of heterotrimeric G proteins dissociate and recruit PI3Kγ to the plasma membrane.[6] There, PI3Kγ catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3, in turn, recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[5] The activation of Akt triggers a cascade of phosphorylation events that regulate a multitude of cellular processes.[4]
Caption: The PI3Kγ signaling pathway is initiated by ligand binding to a GPCR.
Principle of the Assay
The in vitro PI3Kγ enzymatic activity assay is based on the quantification of ADP (adenosine diphosphate) produced from the kinase reaction where PI3Kγ utilizes ATP (adenosine triphosphate) to phosphorylate the lipid substrate PIP2. The amount of ADP generated is directly proportional to the PI3Kγ activity. This protocol utilizes a luminescence-based detection method, such as the ADP-Glo™ Kinase Assay.[8] In this system, after the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent is added to convert the produced ADP back into ATP, which is then used by a luciferase to generate a light signal. The intensity of the luminescent signal correlates with the amount of ADP produced and thus the enzymatic activity of PI3Kγ.[9]
Data Presentation: Inhibitor Potency
The primary application of this assay is to determine the half-maximal inhibitory concentration (IC50) of test compounds against PI3Kγ. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. To assess selectivity, compounds are often tested against other Class I PI3K isoforms (α, β, and δ).
| Compound | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity (γ vs α, β, δ) |
| AS-605240 | 8 | 250 | 300 | 30 | ~31x, ~38x, ~4x |
| IPI-145 | 23 | 2500 | 39 | 1.1 | ~109x, ~1.7x, ~0.05x |
| CNX-1351 | 0.4 | 1000 | 100 | 10 | ~2500x, ~250x, ~25x |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.[5][10][11]
Experimental Protocol: In Vitro PI3Kγ Enzymatic Activity Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ based kinase assays.[6][12][13]
Materials and Reagents:
-
Recombinant human PI3Kγ enzyme
-
PI3K lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) mixed with a carrier lipid such as Phosphatidylserine (PS) in vesicle form.
-
Kinase Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA.[8]
-
ATP solution
-
Test compounds (potential inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the in vitro PI3Kγ enzymatic activity assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).[10]
-
Prepare the PI3Kγ enzyme and lipid substrate mixture in the kinase assay buffer to the desired final concentration.
-
Prepare the ATP solution in water to the desired final concentration (e.g., a concentration close to the Km for ATP).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add the enzyme/lipid substrate mixture to each well (e.g., 4 µL).[8]
-
Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well (e.g., 5 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent (e.g., 10 µL) to each well.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent (e.g., 20 µL) to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The in vitro PI3Kγ enzymatic activity assay is an essential tool for the discovery and characterization of novel inhibitors. The luminescence-based protocol described here offers a robust, sensitive, and high-throughput method for determining compound potency and selectivity. By understanding the underlying signaling pathway and adhering to a detailed experimental protocol, researchers can generate reliable data to advance their drug development programs.
References
- 1. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Molecular basis for Gβγ-mediated activation of phosphoinositide 3-kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. promega.es [promega.es]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Aminobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties.[1] The synthesis of these compounds often results in complex mixtures containing starting materials, byproducts, and the desired product. Effective purification is paramount to isolate the active pharmaceutical ingredient (API) for further studies and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of 2-aminobenzothiazole compounds, offering high resolution and scalability. This document provides a detailed protocol and application data for the HPLC purification of this class of compounds.
Data Presentation: HPLC Purification Parameters
A comparative summary of typical starting conditions for the HPLC purification of 2-aminobenzothiazole compounds is presented below. These parameters can be optimized based on the specific derivative and the desired purity and yield.
| Parameter | Method 1: Reverse-Phase HPLC (General Purity) | Method 2: Reverse-Phase HPLC (MS-Compatible) | Method 3: Preparative HPLC (Isolation) |
| Instrumentation | HPLC system with UV detector | LC-MS/MS system | Preparative HPLC system with UV detector |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | C18 or UPLC HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm)[2] | Scalable Reverse-Phase C18 Column |
| Mobile Phase A | 0.1% (v/v) Orthophosphoric Acid in Water[1] | 0.1% (v/v) Formic Acid in Water[2][3] | 0.1% (v/v) Formic or Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile[1][3] | Methanol or Acetonitrile[2] | Acetonitrile |
| Gradient | Optimized based on analyte retention | Gradient from low to high organic phase[2] | Step or linear gradient optimized for separation |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[2] | Dependent on column diameter |
| Detection | UV (Wavelength determined by UV scan of the compound) | Mass Spectrometry (MS)[4] | UV (at optimal wavelength) |
| Sample Preparation | Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile/Water)[1] | Enzymatic deconjugation, Solid-Phase Extraction (SPE) for complex matrices[4] | Dissolve in a minimal amount of strong solvent (e.g., DMF, DMSO) and dilute with mobile phase |
| Typical Application | Routine purity assessment and quantification.[1] | Quantitative analysis in complex matrices like biological fluids.[4] | Isolation of pure compounds from synthesis reaction mixtures.[5] |
Experimental Protocols
Analytical Method Development (Prior to Preparative Purification)
Objective: To develop a robust analytical HPLC method to resolve the target 2-aminobenzothiazole compound from impurities. This method will serve as the basis for the preparative purification method.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Orthophosphoric Acid
-
2-Aminobenzothiazole reference standard and crude sample mixture
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 2-aminobenzothiazole reference standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.[1]
-
Prepare a solution of the crude reaction mixture at a similar concentration.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.[1]
-
-
Chromatographic Conditions:
-
Inject the standard solution and run a gradient from low to high percentage of Mobile Phase B to determine the retention time of the target compound.
-
Inject the crude sample solution to assess the separation from impurities.
-
Optimize the gradient to achieve baseline separation of the target compound from its closest eluting impurities.
-
The UV detection wavelength should be set at the absorbance maximum of the 2-aminobenzothiazole derivative.
-
Preparative HPLC Purification Protocol
Objective: To isolate the target 2-aminobenzothiazole compound from the crude reaction mixture with high purity.
Instrumentation and Reagents:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (scaled up from the analytical column)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Trifluoroacetic Acid (TFA)
-
Crude 2-aminobenzothiazole sample
Procedure:
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).
-
Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection without causing precipitation.
-
-
Mobile Phase Preparation:
-
Prepare sufficient volumes of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) for the entire purification run.
-
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient, which is a scaled version of the optimized analytical method. The gradient may be made shallower around the elution time of the target compound to maximize resolution.
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal. Fractions corresponding to the peak of the target compound should be collected.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the pure fractions.
-
Remove the HPLC solvents, typically by rotary evaporation or lyophilization, to obtain the purified 2-aminobenzothiazole compound.
-
Visualization of Experimental Workflow
Caption: Workflow for the HPLC purification of 2-aminobenzothiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: 1H NMR Characterization of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide. These predictions are derived from published data for analogous compounds containing benzothiazole, cyclohexylamine, and acetamide moieties.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Benzothiazole H-4/H-7 | 7.70 - 8.00 | d | 7.5 - 8.5 | 2H |
| Benzothiazole H-5/H-6 | 7.20 - 7.50 | m | - | 2H |
| Acetamide NH | 8.50 - 9.50 | br s | - | 1H |
| Acetamide CH₂ | 3.50 - 4.00 | s | - | 2H |
| Cyclohexylamino NH | 2.00 - 3.00 | br s | - | 1H |
| Cyclohexyl CH (N-CH) | 2.50 - 3.00 | m | - | 1H |
| Cyclohexyl CH₂ (axial) | 1.00 - 1.40 | m | - | 5H |
| Cyclohexyl CH₂ (equatorial) | 1.50 - 1.90 | m | - | 5H |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Molecular Structure and Proton Labeling
The diagram below illustrates the chemical structure of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide with protons labeled for correlation with the predicted ¹H NMR data.
Experimental Protocol
This protocol outlines a standard procedure for the ¹H NMR characterization of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide.
1. Materials and Equipment
-
Sample: N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.
-
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Analytical balance
-
2. Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
Spectral Width: -2 to 12 ppm
-
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR characterization of the target compound.
Conclusion
This application note provides a framework for the ¹H NMR characterization of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide. The predicted spectral data, based on analogous structures, serves as a valuable reference for researchers. The detailed experimental protocol ensures reproducible and high-quality data acquisition, which is crucial for structural elucidation and purity assessment in drug discovery and development.
Application Notes and Protocols for Solid-Phase Synthesis of C-Terminal Modified Benzothiazole Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of C-terminal modified benzothiazole (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids and peptides. The methods described are based on the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) techniques.[1][2]
Benzothiazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The solid-phase synthesis approach offers an efficient and streamlined method for creating libraries of C-terminally modified amino acids and peptides incorporating the benzothiazole scaffold, which is of great interest for drug discovery and development.[1][2][3][4]
I. General Workflow for Solid-Phase Synthesis
The overall strategy involves the assembly of the desired peptide on a solid support, followed by on-resin modification and subsequent cleavage to yield the C-terminal benzothiazole derivative. The key steps include the preparation of a resin-bound 2-aminobenzenethiol, coupling of Fmoc-protected amino acids, and the final cleavage and cyclization to form the benzothiazole ring.[1]
Caption: General workflow for the solid-phase synthesis of C-terminal modified benzothiazole amino acids and peptides.
II. Experimental Protocols
The following protocols are adapted from established methods for the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids.[1]
Protocol 1: Synthesis of C-Terminal Modified BTH-Amino Acids
This protocol outlines the synthesis of a single amino acid modified with a C-terminal benzothiazole group.
1. Preparation of Resin-Bound 2-Aminobenzenethiol:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Add a solution of 2-aminobenzenethiol in DCM and agitate the mixture.
-
After the reaction, wash the resin extensively with DCM, N,N-dimethylformamide (DMF), and methanol (MeOH), and dry under vacuum.
2. Coupling of the First Fmoc-Amino Acid:
-
Swell the prepared resin in DCM.
-
In a separate vessel, pre-activate the Fmoc-amino acid. Due to the low nucleophilicity of the aromatic amine on the resin, a highly activated amino acid derivative is required.[1]
-
Add the activated Fmoc-amino acid solution to the resin and agitate.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
After complete coupling, wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
3. Cleavage and Cyclization:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA) in DCM with a scavenger such as triethylsilane (TES) (e.g., TFA/DCM/TES 95:5).[1]
-
Collect the filtrate containing the cleaved product.
-
Evaporate the solvent and treat the residue with methanol (MeOH) in the presence of dithiothreitol (DTT) to facilitate the cyclization of the liberated 2-N-aminoacyl-aminobenzenethiol into the final BTH-amino acid.[1] This reaction is typically complete within 1-3 hours at room temperature.[1]
-
Purify the crude product, for example, by high-performance liquid chromatography (HPLC).
Protocol 2: Solid-Phase Synthesis of BTH-Peptides
This protocol extends the synthesis to peptides with a C-terminal benzothiazole modification.
1. Resin Preparation and First Amino Acid Coupling:
-
Follow steps 1 and 2 from Protocol 1.
2. Peptide Chain Elongation:
-
Perform standard Fmoc/tBu solid-phase peptide synthesis (SPPS) cycles.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat these cycles until the desired peptide sequence is assembled.
3. Cleavage and Cyclization:
-
Follow step 3 from Protocol 1. For side-chain protected peptides, a milder cleavage cocktail (e.g., 1.1% TFA in DCM/TES) can be used.[2] For fully deprotected peptides, a higher concentration of TFA (e.g., 65-90% TFA with scavengers) is required.[1]
Caption: Standard Fmoc/tBu SPPS cycle for the elongation of the peptide chain on the solid support.
III. Quantitative Data
The efficiency of the synthesis can be evaluated by the overall yield and purity of the final products. The following table summarizes representative data for the synthesis of various C-terminal modified peptides.
| Product Type | Modification | Nucleophile for Cleavage | Reaction Time (Cleavage) | Yield (%) | Reference |
| Peptide Acid | Benzotriazole Linker | Water | 5 h | 66-82% | [5][6][7][8] |
| Peptide Ester | Benzotriazole Linker | Ethanol | 5 h | 66-82% | [5][6][7][8] |
| Peptide Amide | Benzotriazole Linker | Amines | 5 h | 66-82% | [5][6][7][8] |
| Peptide Thioester | Benzotriazole Linker | Thiol | 5 h | 66-82% | [5][6][7][8] |
| Polypeptide | On-resin Ligation | Peptide Nucleophile | 1 day | 77% | [5][6][8] |
| Cyclic Peptide | On-resin Cyclization | - | - | 42% | [5][6][8] |
Note: Yields are reported for methods involving a benzotriazole linker for on-resin C-terminal modification, which represents a related strategy for achieving C-terminal functionalization.[5][6][7][8]
IV. Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin
-
Amino Acids: Fmoc-protected amino acids (with side-chain protection where necessary)
-
Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), Methanol (MeOH)
-
Reagents:
-
2-aminobenzenethiol
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dithiothreitol (DTT)
-
Standard peptide coupling reagents (e.g., HBTU, HOBt, DIC, Oxyma)
-
V. Conclusion
The solid-phase synthesis of C-terminal modified benzothiazole amino acids and peptides is a robust and efficient method for accessing novel compounds with significant therapeutic potential.[1][3][4] The protocols outlined in this document provide a foundation for researchers to produce these valuable molecules in a systematic and reproducible manner. The compatibility with standard Fmoc/tBu SPPS allows for the straightforward integration of these modified amino acids into larger peptide structures, facilitating the exploration of their structure-activity relationships in drug discovery programs.
References
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides | MDPI [mdpi.com]
- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Broth Microdilution Method for MIC Determination of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties. Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents against bacteria and fungi.[1][2][3] This document provides a detailed protocol for the determination of MIC values of benzothiazole derivatives using the broth microdilution method, addressing key challenges such as the poor aqueous solubility of these compounds.
Principles
The broth microdilution method involves challenging a standardized microbial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period. This quantitative measure is crucial for assessing the potency of novel benzothiazole derivatives and for structure-activity relationship (SAR) studies.[4][5]
Data Presentation: MIC of Benzothiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. These values have been compiled from various studies to provide a comparative overview.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID/Reference | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Compound 3[6] | 50 | 25 | 25 | - |
| Compound 4[6] | 100 | 50 | 25 | - |
| Compound 41c[5] | - | - | 3.1 | 6.2 |
| Compound 46a/b[5] | - | - | 15.62 | 15.62 |
| Compound 133[5] | 78.125 | - | 78.125 | - |
| Compound 8a-d[5] | - | - | 90-180 | 90-180 |
| Compound 4b[4] | 3.90 | 7.81 | 7.81 | 15.63 |
| Compound 4c[4] | 7.81 | 15.63 | 3.90 | 7.81 |
| Compound 4d[4] | 3.90 | 3.90 | 7.81 | 15.63 |
| Compound 4f[4] | 7.81 | 15.63 | 3.90 | 7.81 |
| Compound 3c[7] | 63 | 75 | 105 | 110 |
| Compound 3c'[7] | 60 | - | - | - |
| Compound 4a[7] | - | 105 | 105 | - |
| Compound 4b[7] | - | 100 | 100 | - |
| Compound 4d[7] | - | 100 | 105 | - |
| Compound 4g[7] | - | 100 | 105 | - |
| Compound 4h[7] | - | 100 | 105 | 105 |
| Compound 16c[8] | 0.025 (mM) | - | - | - |
Note: '-' indicates data not available.
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID/Reference | Candida albicans | Aspergillus niger |
| Compound 3[6] | 25 | 50 |
| Compound 4[6] | 50 | 100 |
| Compound 10[6] | 100 | 200 |
| Compound 12[6] | 50 | 100 |
| Compound 4b[4] | 7.81 | 15.63 |
| Compound 4c[4] | 15.63 | 7.81 |
| Compound 4d[4] | 7.81 | 3.90 |
| Compound 4f[4] | 15.63 | 7.81 |
Note: '-' indicates data not available.
Experimental Protocols
Materials and Reagents
-
Benzothiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile pipettes and tips
-
Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Preparation of Stock Solutions
Due to the often-poor aqueous solubility of benzothiazole derivatives, a suitable organic solvent is required. DMSO is a common choice.
-
Compound Stock Solution: Prepare a stock solution of each benzothiazole derivative in 100% DMSO at a concentration of 10 mg/mL.
-
Reference Drug Stock Solution: Prepare stock solutions of the reference antimicrobial agents in an appropriate solvent (e.g., water or DMSO) as per manufacturer's instructions.
Inoculum Preparation
The preparation of a standardized inoculum is a critical step for the reproducibility of MIC results.[9]
For Bacteria:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
For Fungi (Yeasts):
-
From a 24-hour-old culture on Sabouraud Dextrose Agar, select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the fungal suspension in RPMI-1640 to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in each well.[10]
Broth Microdilution Assay
-
Plate Preparation: Add 100 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the benzothiazole stock solution (or an appropriate working dilution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
This will result in a range of concentrations of the benzothiazole derivative.
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the compound concentrations by a factor of two.
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no benzothiazole derivative.
-
Sterility Control: A well containing only broth to check for contamination.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent does not inhibit microbial growth.
-
Reference Drug Control: A row with serial dilutions of a standard antimicrobial agent.
-
Incubation
-
Bacteria: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Fungi: Incubate the plates at 35°C for 24-48 hours.
Reading and Interpreting Results
-
Visual Inspection: The MIC is the lowest concentration of the benzothiazole derivative that shows no visible growth (turbidity) in the well. A reading mirror or a light box can aid in visualizing the results.[2]
-
Spectrophotometric Reading: Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Interpretation: Compare the MIC values of the test compounds to that of the reference drug to evaluate their relative potency.[11][12]
Troubleshooting
-
Compound Precipitation: If the benzothiazole derivative precipitates upon dilution in the aqueous broth, consider using a co-solvent system or adding a small percentage of a non-ionic surfactant like Tween 80 to the broth. It is crucial to include a solvent control to ensure it does not affect microbial growth.
-
Contamination: If the sterility control well shows turbidity, the assay is invalid and should be repeated with strict aseptic techniques.
-
No Growth in Growth Control: This indicates a problem with the inoculum viability or incubation conditions. Ensure the inoculum is prepared from a fresh culture and the incubator is functioning correctly.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of benzothiazole derivatives.
Signaling Pathway (Hypothetical)
While the precise mechanisms of action for many benzothiazole derivatives are still under investigation, some have been shown to interfere with essential cellular processes. For instance, some may inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase. The following diagram illustrates a hypothetical signaling pathway of a benzothiazole derivative inhibiting a key bacterial enzyme.
References
- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Manual & Automated | MI [microbiology.mlsascp.com]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: In Vivo Evaluation of 2-Aminobenzothiazole Derivatives in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of 2-aminobenzothiazole derivatives as potential therapeutic agents for diabetes. The protocols and data presented are based on preclinical studies in streptozotocin (STZ)-induced diabetic rat models.
Introduction
Benzothiazoles, particularly 2-aminobenzothiazole derivatives, have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antidiabetic properties.[1][2][3] Many of these derivatives are believed to exert their therapeutic effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][4] This document outlines the essential protocols for evaluating the efficacy and safety of novel 2-aminobenzothiazole compounds in established diabetic rat models, presenting key data in a structured format for comparative analysis.
Data Presentation: Efficacy and Safety of 2-Aminobenzothiazole Derivatives
The following tables summarize the quantitative data from in vivo studies on select 2-aminobenzothiazole derivatives, namely compound 8d , and compounds 3b and 4y . These compounds have been shown to exhibit significant antihyperglycemic and hypolipidemic effects in diabetic rat models.
Table 1: Acute Oral Toxicity of 2-Aminobenzothiazole Derivatives
| Compound | Animal Model | Guideline | LD50 (mg/kg) | Outcome |
| 8d | Wistar Rats | OECD Guideline 425 | > 1250 | Low acute oral toxicity observed.[4][5] |
| 3b | Wistar Rats | OECD Guideline 425 | > 1750 | No toxic effects or mortality observed.[1][2][6] |
| 4y | Wistar Rats | OECD Guideline 425 | > 1750 | No toxic effects or mortality observed.[1][2][6] |
Table 2: Antihyperglycemic Effect of 2-Aminobenzothiazole Derivatives in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Duration | Final Blood Glucose (mg/dL) | % Reduction |
| Diabetic Control | Vehicle | 4 weeks | > 400 | - |
| Compound 8d | Not Specified | Not Specified | Sustained Reduction | Significant antihyperglycemic effects.[4][5] |
| Compound 3b | 15 (equimolar to PGZ) | 4 weeks | < 200 | Significant reduction.[1][2][6] |
| Compound 4y | 15 (equimolar to PGZ) | 4 weeks | < 200 | Significant reduction.[1][2][6] |
| Pioglitazone (PGZ) | 15 | 4 weeks | < 200 | Significant reduction.[1][6] |
Table 3: Effect of 2-Aminobenzothiazole Derivatives on Lipid Profile in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Duration | Effect on Lipid Profile |
| Diabetic Control | Vehicle | 4 weeks | Elevated |
| Compound 8d | Not Specified | Not Specified | Reduced dyslipidemia.[4][5] |
| Compound 3b | 15 (equimolar to PGZ) | 4 weeks | Improved lipid profile.[1][2][6] |
| Compound 4y | 15 (equimolar to PGZ) | 4 weeks | Improved lipid profile.[1][2][6] |
| Pioglitazone (PGZ) | 15 | 4 weeks | Improved lipid profile.[1][6] |
Experimental Protocols
Induction of Type 2 Diabetes in Rats
This protocol describes the induction of a diabetic state in rats that mimics type 2 diabetes using a combination of a high-fat diet and a low dose of streptozotocin (STZ).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ)
-
0.9% Sodium Chloride (Saline)
-
Blood glucose meter and test strips
Procedure:
-
Acclimatize rats for at least one week, providing standard chow and water ad libitum.
-
For the induction of a model mimicking type 2 diabetes, feed the rats a high-fat diet for a period of 30 days to induce insulin resistance.[7]
-
After the HFD period, fast the animals for 12 hours.[7]
-
Prepare a fresh solution of STZ in cold 0.9% saline.
-
Administer a single low dose of STZ (35-60 mg/kg) via intraperitoneal (i.p.) injection.[2][7]
-
One week after STZ injection, measure blood glucose levels from the tail vein.
-
Animals with a blood glucose level ≥ 200-300 mg/dL are considered diabetic and can be used for the study.[8][9]
Acute Oral Toxicity Study (OECD Guideline 425)
This protocol outlines the "Up-and-Down" procedure for assessing the acute oral toxicity of a test compound.
Procedure:
-
Fast a rat for 3-4 hours before dosing.
-
Administer a starting dose of the test compound (e.g., 175 mg/kg) to a single animal.[4]
-
Observe the animal continuously for the first 48 hours for any signs of toxicity.[4]
-
If the animal survives, administer a higher dose (e.g., 1750 mg/kg) to another animal.[1][2]
-
If the animal shows signs of toxicity or dies, administer a lower dose to the next animal.
-
Continue this sequential dosing until the LD50 can be estimated. All animals are observed for a total of 14 days.[1][2]
In Vivo Antidiabetic Efficacy Study
Procedure:
-
Divide the confirmed diabetic rats into the following groups (n=10-12 per group):[8]
-
Group I: Normal Control (non-diabetic)
-
Group II: Diabetic Control (Vehicle)
-
Group III: Test Compound (e.g., Compound 3b, 4y, or 8d) at a specific dose.
-
Group IV: Positive Control (e.g., Pioglitazone, 15 mg/kg)
-
-
Administer the test compounds and controls orally once daily for a period of 4 weeks.[1][6]
-
Monitor and record body weight and blood glucose levels at regular intervals (e.g., weekly).
-
At the end of the treatment period, collect blood samples for biochemical analysis of the lipid profile (total cholesterol, triglycerides, HDL, LDL).
-
Euthanize the animals and perform necropsies to examine major organs for any macroscopic abnormalities.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for certain 2-aminobenzothiazole derivatives and the general experimental workflow for their in vivo evaluation.
Caption: Proposed PPARγ signaling pathway for 2-aminobenzothiazole derivatives.
Caption: In vivo evaluation workflow for antidiabetic 2-aminobenzothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. jocpr.com [jocpr.com]
- 4. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. How to create an experimental diabetes mellitus model? [pharmacia.pensoft.net]
Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazoles from N-Arylthioureas using a RuCl3 Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of substituted 2-aminobenzothiazoles via a robust and efficient ruthenium-catalyzed intramolecular oxidative C-S coupling of N-arylthioureas. This method, employing Ruthenium(III) chloride (RuCl3) as the catalyst, offers a significant advancement in the synthesis of this important scaffold.
The reaction proceeds through an electrophilic ruthenation pathway, avoiding the need for pre-functionalized substrates and offering a broad substrate scope with good to excellent yields. This methodology is particularly advantageous for its operational simplicity and the use of a relatively inexpensive and readily available ruthenium catalyst.
Reaction Principle
The core of this synthetic strategy is the RuCl₃-catalyzed intramolecular cyclization of N-arylthioureas. The reaction involves the activation of a C-H bond on the aryl ring and the S-H bond of the thiourea moiety, leading to the formation of the benzothiazole ring system. An oxidant is required to facilitate the catalytic cycle.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 2-aminobenzothiazole derivatives from their corresponding N-arylthioureas using the RuCl₃ catalyst system.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | RuCl₃ (5) | Oxone (2) | DCE | 100 | 12 | 89 |
| 2 | RuCl₃ (2.5) | Oxone (2) | DCE | 100 | 12 | 72 |
| 3 | RuCl₃ (5) | Oxone (1) | DCE | 100 | 12 | 65 |
| 4 | RuCl₃ (5) | Oxone (2) | Toluene | 100 | 12 | 78 |
| 5 | RuCl₃ (5) | Oxone (2) | DMF | 100 | 12 | 45 |
| 6 | RuCl₃ (5) | Oxone (2) | DCE | 80 | 24 | 68 |
DCE = 1,2-Dichloroethane; DMF = Dimethylformamide
Table 2: Substrate Scope for the Synthesis of 2-Aminobenzothiazoles
| Entry | N-Arylthiourea | Product | Time (h) | Yield (%) |
| 1 | N-phenylthiourea | 2-Aminobenzothiazole | 10 | 85 |
| 2 | N-(4-methylphenyl)thiourea | 6-Methyl-2-aminobenzothiazole | 8 | 91 |
| 3 | N-(4-methoxyphenyl)thiourea | 6-Methoxy-2-aminobenzothiazole | 8 | 88 |
| 4 | N-(4-chlorophenyl)thiourea | 6-Chloro-2-aminobenzothiazole | 14 | 75 |
| 5 | N-(4-bromophenyl)thiourea | 6-Bromo-2-aminobenzothiazole | 14 | 72 |
| 6 | N-(4-fluorophenyl)thiourea | 6-Fluoro-2-aminobenzothiazole | 12 | 80 |
| 7 | N-(3-methylphenyl)thiourea | 5-Methyl-2-aminobenzothiazole & 7-Methyl-2-aminobenzothiazole | 10 | 82 (mixture) |
| 8 | N-(2-methylphenyl)thiourea | 4-Methyl-2-aminobenzothiazole | 12 | 78 |
| 9 | N-naphthylthiourea | 2-Aminonaphtho[2,1-d]thiazole | 12 | 84 |
Experimental Protocols
General Procedure for the Synthesis of 2-Aminobenzothiazoles:
-
To a flame-dried screw-capped vial, add the corresponding N-arylthiourea (0.5 mmol, 1.0 equiv.).
-
Add RuCl₃·xH₂O (5 mol%, 0.025 mmol).
-
Add Oxone (2.0 equiv., 1.0 mmol).
-
Add 1,2-dichloroethane (DCE, 2.0 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the time indicated in Table 2.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aminobenzothiazole.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the RuCl₃-catalyzed synthesis of 2-aminobenzothiazoles.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of 2-aminobenzothiazoles.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Phenylbenzothiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylbenzothiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 2-phenylbenzothiazole, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my 2-phenylbenzothiazole synthesis consistently low?
Answer: Low yields can be attributed to several factors, including the quality of reactants, reaction conditions, and work-up procedures. Consider the following troubleshooting steps:
-
Purity of Starting Materials: 2-Aminothiophenol is susceptible to oxidation, which can significantly lower the yield.[1] It is advisable to use freshly purified 2-aminothiophenol or perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical.[2] A variety of catalysts can be used, including acid, base, metal, or nanoparticle catalysts.[2] It is recommended to screen different catalysts and optimize their loading. For instance, heterogeneous catalysts like nano CeO2 have been reported to provide high yields under mild conditions.[2]
-
Improper Reaction Temperature: Temperature significantly affects the reaction rate and the formation of byproducts.[2] The optimal temperature can range from room temperature to 140°C depending on the chosen method.[2] Experiment with a range of temperatures and monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimum condition.[2]
-
Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and influencing the reaction pathway.[2] Solvents such as ethanol, DMSO, and even solvent-free conditions have been successfully used.[2] Testing a variety of solvents or solvent mixtures is recommended to find the best medium for your specific reaction.[2]
-
Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps.[2] Optimize the extraction procedure by adjusting the pH and using appropriate organic solvents.[2]
Question 2: I am observing significant side product formation. How can I improve the selectivity of the reaction?
Answer: The formation of side products is a common challenge. Fine-tuning the reaction conditions can enhance selectivity.
-
Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct, which is a common impurity.[1][2] Running the reaction under an inert atmosphere is highly recommended to prevent this.[2]
-
Side Reactions of Benzaldehyde: Benzaldehyde can undergo self-condensation or oxidation, particularly at higher temperatures or in the presence of certain catalysts.[2] To mitigate this, control the reaction temperature carefully and consider adding the benzaldehyde slowly to the reaction mixture.[2] Using a milder catalyst or oxidant can also be beneficial.[2]
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to form the benzothiazole ring, resulting in a mixture of products.[1][2] Ensure sufficient reaction time for complete conversion and monitor the reaction's progress by TLC.[2]
Question 3: The purification of 2-phenylbenzothiazole is proving difficult. What are the best practices?
Answer: Effective purification is essential to obtain a high-purity product.
-
Washing: Before final purification, washing the crude product can remove a significant amount of impurities.[2] A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.[2]
-
Recrystallization: This is a common and effective method for purifying the solid product.[3] Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexane) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Ensure slow cooling to promote the formation of well-defined crystals.[2]
-
Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is the next step.[2] Use a suitable stationary phase, typically silica gel, and an appropriate eluent system determined by TLC analysis.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-phenylbenzothiazole?
A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and benzaldehyde or other carbonyl compounds like carboxylic acids or acyl chlorides.[4][5] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation.[3][4]
Q2: What are some "green" or more sustainable approaches to this synthesis?
A2: Green chemistry approaches are gaining importance. The use of water or deep eutectic solvents has been reported to be effective.[2] Additionally, methods using catalysts like nano CeO2 or ZnO nanoparticles offer high yields under mild conditions.[2][6] Solvent-free reactions and microwave-assisted synthesis are also considered more environmentally friendly alternatives.[2][7]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2][3] By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Phenylbenzothiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 1 | 85-94 | [1][6] |
| Nano CeO2 (5 mol%) | Water | Room Temperature | 0.3-0.5 | 76-96 | [6] |
| ZnO Nanoparticles | Ethanol/Neat | Room Temperature | 0.03-0.13 | High | [6] |
| Samarium triflate | Water | Room Temperature | - | Good | [1][4] |
| [CholineCl][Imidazole]₂ | Solvent-free | 120 | 6 | High | [2] |
| Air/DMSO | DMSO | - | - | Excellent | [4][7] |
| Copper Chloride | Solvent-free (Ball Mill) | Room Temperature | 1.5 | 40-80 | [8] |
Note: Yields can vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
This is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).[1]
-
Catalyst Addition: Add the chosen catalyst. For example, add 30% hydrogen peroxide (6 mmol) and 37% hydrochloric acid (3 mmol).[2]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (e.g., 1 hour). Monitor the reaction progress by TLC.[1][2][3]
-
Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Copper-Catalyzed 2-Aminobenzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the copper-catalyzed synthesis of 2-aminobenzothiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my 2-aminobenzothiazole synthesis. What are the common causes and how can I improve it?
Answer: Low yields in copper-catalyzed 2-aminobenzothiazole synthesis can stem from several factors related to the choice of reactants and reaction conditions. Here are some key areas to investigate:
-
Substrate Reactivity: The nature of the starting materials, particularly the halogen on the aniline ring, plays a crucial role. 2-Iodoanilines are generally more reactive than 2-bromoanilines, while 2-chloroanilines show the lowest reactivity and may require more robust catalytic systems, such as palladium catalysts. For instance, in the reaction of 2-haloanilines with dithiocarbamates, 2-iodoaniline can proceed without a catalyst, whereas 2-bromoanilines require a copper catalyst like CuO to be effective.
-
Catalyst Choice and Loading: The selection of the copper catalyst is critical. While various copper salts can be used, their effectiveness can differ. For example, in certain syntheses, CuBr has been found to be highly effective. In other cases, CuO is the most effective catalyst when reacting 2-bromoanilines. It is also important to ensure the appropriate catalyst loading, as insufficient catalyst will result in a sluggish or incomplete reaction.
-
Ligand Effects: While some copper-catalyzed syntheses of 2-aminobenzothiazoles can proceed without a ligand, the addition of a suitable ligand can significantly enhance catalyst performance and improve yields, especially with less reactive substrates. The choice of ligand is crucial and often needs to be optimized for the specific reaction.
-
Solvent and Base Selection: The combination of solvent and base is a critical parameter. A common and effective system for the Ullmann-type reaction of 2-iodoanilines is Cu(OAc)₂ as the catalyst, Cs₂CO₃ as the base, and DMF as the solvent at 120 °C. The base is essential for promoting the formation of the thiourea intermediate, which is a key step in the reaction mechanism.
-
Reaction Temperature and Time: These parameters are interdependent and need to be optimized. Insufficient temperature or reaction time can lead to incomplete conversion. For example, a common condition is heating at 120 °C in DMF. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time.
Issue 2: Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common issue that can significantly lower the yield of the desired 2-aminobenzothiazole. Here are some potential side reactions and strategies to mitigate them:
-
Homocoupling of Starting Materials: This is a common side reaction in cross-coupling reactions. Optimizing the reaction conditions, such as catalyst loading and temperature, can help minimize this.
-
Dehalogenation of the Haloaniline: This can occur under certain reaction conditions, leading to the formation of aniline and other byproducts. Careful selection of the base and reaction temperature can help reduce dehalogenation.
-
Formation of N-arylthioureas: The reaction proceeds through an N-arylthiourea intermediate. If the subsequent intramolecular cyclization is slow or inhibited, this intermediate may accumulate or participate in side reactions. Ensuring an active catalyst and optimal conditions for the C-S bond formation is crucial.
-
Oxidation of Reactants or Products: If the reaction is sensitive to air, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
To minimize side products, it is recommended to:
-
Ensure all reagents and solvents are pure and dry.
-
Optimize the stoichiometry of the reactants.
-
Screen different catalyst, ligand, base, and solvent combinations.
-
Conduct the reaction under an inert atmosphere if necessary.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of 2-aminobenzothiazole synthesis.
Table 1: Effect of Copper Catalyst, Base, and Solvent on the Synthesis of 2-Aminobenzothiazoles from 2-Iodoanilines and Sodium Dithiocarbamates
| Entry | Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | Cs₂CO₃ | DMF | 120 | Up to 97 |
| 2 | CuO | Cs₂CO₃ | DMF | 120 | Moderate |
| 3 | CuBr | t-BuOK | Toluene | 80 | High (76-84) |
| 4 | CuCl₂ | K₂CO₃ | Acetonitrile | Reflux | Good |
Data synthesized from multiple sources, providing a comparative overview.
Table 2: Influence of Substituents on the Yield of 2-Aminobenzothiazoles
| Starting Material | Reaction Conditions | Product | Yield (%) |
| 2-Iodo-4-fluoroaniline | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Amino-5-fluorobenzothiazole | 97 |
| 2-Iodoaniline | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Aminobenzothiazole | High |
| N-arylthioureas with electron-donating groups | RuCl₃ catalyst | Substituted 2-aminobenzothiazoles | Higher than with electron-withdrawing groups |
| N-arylthioureas with electron-withdrawing groups | RuCl₃ catalyst | Substituted 2-aminobenzothiazoles | Lower than with electron-donating groups |
This table illustrates that electronic effects of substituents can influence the reaction outcome.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazoles from 2-Iodoanilines and Sodium Dithiocarbamates (Ullmann-Type Reaction)
This protocol
Troubleshooting low product yield in benzothiazole condensation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low product yield in benzothiazole condensation reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of benzothiazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve it?
A1: Low product yield is a frequent challenge in organic synthesis. Several factors can contribute to this issue in benzothiazole condensation reactions. A systematic approach to troubleshooting is often the most effective.[1]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of 2-aminothiophenol and the carbonyl compound (e.g., aldehyde, carboxylic acid). 2-Aminothiophenol is particularly susceptible to oxidation, so using a freshly opened bottle or purifying it before use is highly recommended.[2][3] Impurities in reagents or solvents can lead to side reactions or incomplete conversion.[1] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and reactant concentration are critical parameters.[1] If the yield is low at room temperature, consider gradually increasing the temperature.[3] Conversely, if side reactions are observed at higher temperatures, lowering the temperature may be beneficial.[3] Monitoring the reaction with Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[4] |
| Inefficient Catalyst | The choice of catalyst is crucial and depends on the starting materials. For condensations with aldehydes, catalysts like H₂O₂/HCl, samarium triflate, or various metal-based catalysts have shown good results.[3] For reactions involving carboxylic acids, catalysts such as polyphosphoric acid (PPA) or methanesulfonic acid/silica gel can be effective.[3][5] |
| Atmospheric Moisture and Oxygen | Many organic reactions are sensitive to air and moisture.[1] Since 2-aminothiophenol is prone to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of this starting material and improve yields.[3][6][7] |
| Inefficient Cyclization and Oxidation | The final steps of the synthesis involve the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[2][8] If the oxidation step is inefficient, the reaction can stall at the intermediate stage. Ensure an adequate oxidant is present. While atmospheric oxygen can be sufficient in some cases, others may require an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or dimethyl sulfoxide (DMSO).[2] |
Issue 2: Significant Byproduct Formation
Q2: My reaction is producing a significant amount of dark, tar-like material, and the yield of my desired benzothiazole is low. What is happening?
A2: The formation of dark, insoluble materials often points to the polymerization or dimerization of the 2-aminothiophenol starting material.[6] This is a common issue due to its susceptibility to oxidation, which can lead to disulfide-linked dimers and polymers.[6]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Oxidation of 2-aminothiophenol | Exposure to air can cause 2-aminothiophenol to oxidize.[6] To minimize this, use freshly purified 2-aminothiophenol and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Harsh Reaction Conditions | High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[6] Consider running the reaction at a lower temperature for a longer duration or using milder oxidants.[6] |
| Dimerization | Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[6] This may be favored by high concentrations of reactants; therefore, optimizing the reaction concentration can help minimize dimerization.[6] |
| Incomplete Cyclization | The reaction may stop at the benzothiazoline intermediate instead of forming the fully aromatic benzothiazole.[6] This can be due to an insufficient amount or strength of the oxidizing agent, inadequate reaction time, or steric hindrance from bulky substituents.[6] |
Issue 3: Product Purification Challenges
Q3: My reaction appears clean, but I'm having difficulty purifying the final product from the starting materials or byproducts.
A3: Purification of benzothiazole derivatives can be challenging due to similar polarities between the product and impurities.[6]
Effective Purification Strategies:
| Purification Method | Description |
| Recrystallization | A common and effective method for purifying solid benzothiazole derivatives.[4] Ethanol is often a suitable solvent.[2][4] |
| Column Chromatography | Can be used for further purification, but some benzothiazole derivatives may be sensitive to the acidic nature of silica gel.[3] In such cases, using neutral or basic alumina may be a better alternative.[3] |
| Acid-Base Extraction | If the product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[6] |
| Precipitation | If the product is soluble in the reaction solvent, adding a non-solvent, such as cold water or hexane, can induce precipitation.[2] |
Data Presentation
Table 1: Comparison of Catalytic Systems and Conditions for Benzothiazole Synthesis
This table summarizes various catalytic systems and their reported yields for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst / System | Solvent | Temperature | Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [9] |
| RuCl₃ | [bmim]PF₆ | Not specified | 0.5-6 h | 43-88 | [9] |
| SnP₂O₇ | Not specified | Not specified | Not specified | 85-97 | [9] |
| Microwave (L-proline) | Solvent-free | Microwave | Not specified | Good to moderate | [10] |
| Ultrasound (FeCl₃/Mont K-10) | Not specified | Not specified | 0.7-5 h | 33-95 | [9] |
| Visible Light (Eosin Y) | Not specified | Not specified | Not specified | 70-92 | [9] |
| Air/DMSO | DMSO | Not specified | Not specified | Good to excellent | [11] |
Note: Yields are highly substrate-dependent and the conditions may require optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol describes a general procedure for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.[2][4]
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Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
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Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[2][4]
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Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2][4]
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Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[2][4]
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Isolation: Collect the precipitated solid product by vacuum filtration.[2][4]
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Purification: Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General reaction pathway for benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 11. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Aminobenzothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-aminobenzothiazole derivatives in DMSO and aqueous-based assay buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you address these common challenges in your laboratory work.
Troubleshooting Guide: Resolving Precipitation Issues
Encountering precipitation of your 2-aminobenzothiazole derivative can be a significant roadblock in your experiments. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.
Q1: My 2-aminobenzothiazole derivative, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer. What should I do?
A1: This is a common issue arising from the poor aqueous solubility of many 2-aminobenzothiazole derivatives. The abrupt change in solvent polarity when the DMSO stock is diluted into the aqueous buffer causes the compound to crash out of solution. Here are the immediate steps to take:
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Lower the Final Concentration: The simplest first step is to reduce the final concentration of your compound in the assay. Many solubility issues are concentration-dependent.
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Optimize DMSO Concentration: While keeping the DMSO concentration in your assay as low as possible is crucial to avoid artifacts (ideally <0.5%), a slight, controlled increase might be necessary to maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
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Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the buffer, try a serial dilution approach. Pre-diluting the DMSO stock in a small volume of buffer before adding it to the final volume can sometimes prevent immediate precipitation.
Q2: I've tried lowering the concentration, but my compound still precipitates. What are my next options?
A2: If simple concentration adjustments are insufficient, you can employ several formulation strategies to enhance the solubility of your compound.
-
pH Adjustment: The 2-aminobenzothiazole scaffold contains an ionizable amino group. The parent 2-aminobenzothiazole has a pKa of approximately 4.48.[1] By adjusting the pH of your buffer, you can alter the ionization state of your derivative and potentially increase its aqueous solubility. Protonating the amino group by lowering the pH can often improve solubility. However, be cautious as extreme pH values can lead to compound degradation or affect your biological assay.
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Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your aqueous buffer can significantly improve the solubility of hydrophobic compounds.
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Addition of Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.
The following workflow provides a decision-making framework for troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q3: What is a safe concentration of DMSO for cell-based assays?
A3: For most cell-based assays, it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to avoid cellular toxicity and other off-target effects. Always include a vehicle control with the same final DMSO concentration as your test compounds to account for any solvent effects.
Q4: How do I choose the right solubilizing agent?
A4: The choice of solubilizing agent depends on your specific compound and assay system.
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pH adjustment is a good first choice for ionizable compounds like 2-aminobenzothiazole derivatives.
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Co-solvents are effective but can impact protein structure and function at higher concentrations.
-
Surfactants are very effective at low concentrations but can interfere with some assays, particularly those involving membranes or protein-protein interactions.
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Cyclodextrins are generally well-tolerated in cellular assays but can be more expensive.
It is often necessary to empirically test a few different agents and concentrations to find the optimal conditions for your experiment.
Q5: Can I use sonication to dissolve my 2-aminobenzothiazole derivative?
A5: Yes, sonication can be a useful technique to aid in the dissolution of your compound in DMSO or other solvents, especially when preparing stock solutions. It can help break up small aggregates and increase the rate of dissolution. However, be cautious with prolonged sonication as it can generate heat and potentially lead to compound degradation.
Quantitative Data on Solubility Enhancement
The following tables provide some representative data on the solubility of 2-aminobenzothiazole and the effectiveness of various solubilizing agents. Note that the solubility of specific derivatives will vary.
Table 1: Physicochemical Properties of 2-Aminobenzothiazole
| Property | Value |
| Molecular Formula | C₇H₆N₂S |
| Molecular Weight | 150.20 g/mol |
| Melting Point | 126-129 °C |
| pKa (of conjugate acid) | 4.48 |
| Water Solubility | < 1 mg/mL |
| LogP | 1.9 |
Source: PubChem CID 8706[2]
Table 2: Predicted Aqueous Solubility of Novel 2-Aminobenzothiazole Derivatives
| Compound ID | Predicted Aqueous Solubility Level | Interpretation |
| OMS1-OMS16 Series | 2 to 3 | Good |
Source: ACS Omega 2024, 9, 15, 13928–13950[3][4] Note: The solubility level is based on a predictive model where lower numbers indicate higher solubility.
Table 3: Representative Effectiveness of Solubilizing Agents for Poorly Soluble Compounds
| Solubilizing Agent | Typical Concentration Range | Fold Increase in Solubility (Example) |
| Ethanol (Co-solvent) | 1-10% (v/v) | Varies significantly with compound |
| PEG 400 (Co-solvent) | 1-20% (v/v) | Can be significant |
| Tween 20 (Surfactant) | 0.01-0.1% (v/v) | Can be substantial |
| Tween 80 (Surfactant) | 0.01-0.1% (v/v) | 2 to 10-fold or more |
| HP-β-Cyclodextrin | 1-10 mM | 2 to 20-fold or more |
Note: The fold increase in solubility is highly dependent on the specific compound and experimental conditions.
Experimental Protocols
Here are detailed protocols for key experiments related to compound solubility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Calculate the required mass: For a 10 mM stock solution, calculate the mass of your 2-aminobenzothiazole derivative needed for your desired volume. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 250 g/mol , you would need 2.5 mg.
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Weigh the compound: Accurately weigh the calculated mass of the compound into a sterile, amber glass vial.
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Add DMSO: Add the desired volume of anhydrous, high-purity DMSO to the vial.
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Dissolve: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.
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Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the concentration at which your compound begins to precipitate from your assay buffer.
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Prepare a serial dilution: In a 96-well plate, prepare a serial dilution of your DMSO stock solution in DMSO.
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Prepare the assay plate: In a clear, flat-bottom 96-well plate, add your aqueous assay buffer to each well.
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Add the compound: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of the assay plate. Ensure the final DMSO concentration is consistent across all wells. Include a DMSO-only control.
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Incubate: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
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Measure turbidity: Read the absorbance of the plate at a wavelength where precipitated compound will scatter light (e.g., 600-650 nm). An increase in absorbance indicates precipitation.
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Determine the kinetic solubility: The highest concentration that does not show a significant increase in absorbance is your kinetic solubility under these conditions.
Protocol 3: Preparation of a Compound-Cyclodextrin Inclusion Complex
This protocol describes how to prepare a solid inclusion complex of your 2-aminobenzothiazole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.
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Prepare HP-β-CD solution: Prepare an aqueous solution of HP-β-CD.
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Add the compound: Add your 2-aminobenzothiazole derivative to the HP-β-CD solution, typically at a 1:1 molar ratio.
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Stir: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
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Freeze: Freeze the resulting solution at -80°C.
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Lyophilize: Lyophilize the frozen solution to obtain a solid powder of the inclusion complex. This powder can then be used for your experiments.
Signaling Pathway and Experimental Workflow Diagrams
Many 2-aminobenzothiazole derivatives are investigated for their potential as anticancer agents that target intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a common target.
The following diagram outlines a general experimental workflow for screening 2-aminobenzothiazole derivatives for their anticancer activity.
References
Minimizing side product formation in Hugerschoff benzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hugerschoff benzothiazole synthesis. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Hugerschoff synthesis, and how can I identify it?
A1: The most prevalent side product, especially when using arylthioureas derived from anilines with an unsubstituted para-position, is the "anti-Hugerschoff" product, a thioamido guanidino moiety. Another common impurity is 4-thiocyanatoaniline, which arises from electrophilic substitution at the para position of the aniline ring, competing with the desired cyclization.[1] Unreacted arylthiourea is also a common impurity.
Identification can be achieved by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry. The anti-Hugerschoff product will have a significantly different polarity and spectroscopic signature compared to the desired 2-aminobenzothiazole.
Q2: My reaction is complete, but I have a low yield of the desired 2-aminobenzothiazole. What are the likely causes?
A2: Low yields in the Hugerschoff synthesis can stem from several factors:
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Suboptimal Reaction Temperature: Excessive heat can promote the formation of side products, while a temperature that is too low may lead to an incomplete reaction.[1]
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Side Product Formation: The formation of the "anti-Hugerschoff" product and other side reactions consumes the starting material, thereby reducing the yield of the desired benzothiazole. The electronic nature of the substituents on the arylthiourea plays a crucial role; electron-withdrawing groups tend to favor the formation of the anti-Hugerschoff product.
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Choice of Brominating Agent: Using liquid bromine can lead to over-bromination of the aromatic ring as a side reaction.[2]
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Work-up and Purification Losses: The desired 2-aminobenzothiazole may have some solubility in the aqueous phase, leading to losses during the work-up.[1] Inefficient purification methods can also contribute to a lower isolated yield.
Q3: Are there alternative reagents to liquid bromine that can minimize side product formation?
A3: Yes, several alternative electrophilic bromine sources are reported to be more selective and easier to handle, leading to higher yields and fewer side products. A notable example is benzyltrimethylammonium tribromide (BTMABr3) . This stable, crystalline solid allows for better stoichiometric control, which helps to minimize the over-bromination of the aromatic ring.[2][3][4] Another effective reagent is N-iodosuccinimide (NIS) , which provides a milder and metal-free approach for the oxidative C-S bond formation.
Troubleshooting Guide
Problem: Predominant formation of the "anti-Hugerschoff" side product.
Solution:
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Substrate Modification: If possible, start with an arylthiourea that has an electron-donating group on the aromatic ring, as this activates the ring towards the desired intramolecular electrophilic substitution. Deactivated arylthioureas are more prone to forming the anti-Hugerschoff product.
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Solvent Selection: The choice of solvent can influence the reaction pathway. While chloroform is traditionally used, exploring other solvents may alter the product distribution. For instance, reactions with BTMABr3 have been successfully carried out in acetic acid and dichloromethane.[3]
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Change of Reagent: Switch from liquid bromine to a milder and more selective brominating agent like benzyltrimethylammonium tribromide (BTMABr3).[2][3]
Problem: Presence of 4-thiocyanatoaniline and other brominated impurities.
Solution:
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Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a solid reagent like BTMABr3 makes this more manageable than with liquid bromine.[2][3]
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Purification: These impurities can typically be separated from the desired product by column chromatography on silica gel, taking advantage of their different polarities.[1] Recrystallization can also be an effective purification method.[1]
Problem: Difficulty in purifying the final 2-aminobenzothiazole product.
Solution:
-
Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials. A gradient elution with a hexane/ethyl acetate solvent system is commonly used.[1]
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Recrystallization: For final purification, recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can yield highly pure crystalline 2-aminobenzothiazole.[1]
Data Presentation
Table 1: Comparison of Brominating Agents in Hugerschoff Synthesis
| Brominating Agent | Solvent | Temperature (°C) | Time | Yield of 2-Aminobenzothiazole (%) | Notes |
| Bromine (Br2) | Acetic Acid | Room Temp | 3 h | 83 | Can lead to over-bromination if excess is used.[3] |
| Benzyltrimethylammonium Tribromide (BTMABr3) | Acetic Acid | Room Temp | 5 h | 81 | Easier to handle and control stoichiometry.[3] |
| Benzyltrimethylammonium Tribromide (BTMABr3) | Dichloromethane | Room Temp | 18 h | 73 | Good yield in a different solvent system.[3] |
Experimental Protocols
Key Experiment 1: Synthesis of 2-(Methylamino)benzothiazole using Bromine
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Reactants: N-methyl-N'-phenylthiourea, Bromine, Acetic Acid.
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Procedure: To a solution of N-methyl-N'-phenylthiourea (1 molar equivalent) in glacial acetic acid, add a solution of bromine (1.95 molar equivalents) in acetic acid dropwise with stirring at room temperature. The reaction mixture is stirred for 3 hours. After completion, the mixture is poured into water, and the product is isolated by filtration, followed by purification.
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Yield: ~75%[3]
Key Experiment 2: Synthesis of 2-(Methylamino)benzothiazole using Benzyltrimethylammonium Tribromide (BTMABr3)
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Reactants: N-methyl-N'-phenylthiourea, Benzyltrimethylammonium Tribromide, Acetic Acid.
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Procedure: To a solution of N-methyl-N'-phenylthiourea (1 molar equivalent) in glacial acetic acid, add benzyltrimethylammonium tribromide (1 molar equivalent) in one portion. The reaction mixture is stirred at room temperature for 5 hours. The product is isolated by pouring the reaction mixture into water, followed by filtration and purification.
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Yield: 81%[3]
Visualizations
Reaction Pathway and Side Product Formation
Caption: Reaction pathway of the Hugerschoff synthesis showing the formation of the desired benzothiazole and the anti-Hugerschoff side product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Hugerschoff benzothiazole synthesis.
References
Technical Support Center: Strategies for Mitigating Cytotoxicity of 2-Aminobenzothiazole Derivatives in Normal Cell Lines
Welcome to the technical support guide for researchers working with 2-aminobenzothiazole derivatives. This class of compounds holds immense promise in therapeutic development, particularly in oncology, due to its versatile scaffold that can be tailored to inhibit various biological targets like protein kinases.[1][2][3][4] However, a common hurdle in the development of these potent molecules is managing their off-target cytotoxicity against healthy, non-cancerous cells. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate this challenge, improve the therapeutic index of your compounds, and advance your research with confidence.
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
This section is designed in a question-and-answer format to directly address common problems encountered during in vitro testing.
Issue 1: My 2-aminobenzothiazole derivative shows high cytotoxicity in normal cell lines (e.g., MRC-5, PBMCs), even at concentrations where the on-target effect in cancer cells is minimal.
-
Plausible Causes & Explanations:
-
Off-Target Kinase Inhibition: The 2-aminobenzothiazole scaffold is a common pharmacophore for kinase inhibitors.[1] Your compound may be potently inhibiting one or more kinases essential for the survival of normal cells, leading to toxicity that is independent of its intended anticancer target.
-
Induction of Excessive Reactive Oxygen Species (ROS): Some benzothiazole derivatives can interfere with cellular redox homeostasis, leading to a surge in ROS.[5] While elevated ROS can be selectively toxic to cancer cells, excessive levels can overwhelm the antioxidant defenses of normal cells, causing oxidative stress and cell death.[6][7][8]
-
Compound Instability or Degradation: The compound may be unstable in the cell culture medium, degrading into a more toxic substance.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. This effect can be more pronounced in sensitive normal cell lines.
-
-
Recommended Solutions & Methodologies:
-
Conduct a Broad-Spectrum Kinase Panel: Screen your compound against a panel of several hundred kinases to identify unintended targets. This data is crucial for understanding the source of toxicity and guiding the next round of medicinal chemistry optimization.
-
Measure ROS Production: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to quantify intracellular ROS levels in both normal and cancer cell lines after treatment. If ROS levels are significantly elevated in normal cells, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a mechanistic probe.
-
Assess Compound Stability: Analyze the stability of your compound in the cell culture medium over the course of the experiment using HPLC.
-
Optimize Vehicle Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold for your specific normal cell lines (typically ≤0.5%).
-
Issue 2: I'm observing high variability in cytotoxicity data (IC50 values) for my normal cell lines across different experimental repeats.
-
Plausible Causes & Explanations:
-
Cell Culture Inconsistency: The health, metabolic state, and density of cells can significantly impact their sensitivity to a compound. Using cells at different passage numbers or confluency levels can introduce variability.[9]
-
Compound Preparation and Handling: Poor solubility can lead to inaccurate effective concentrations. Adsorption of the compound to plasticware can also reduce the amount of compound available to the cells.[9]
-
Assay Conditions: Fluctuations in incubator conditions (temperature, CO2, humidity) or variations in incubation times can alter results.
-
-
Recommended Solutions & Methodologies:
-
Standardize Cell Culture Protocols:
-
Use cells within a defined, narrow passage number range.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Plate cells at a consistent density and allow them to adhere and stabilize for a uniform period (e.g., 24 hours) before adding the compound.
-
-
Ensure Compound Integrity:
-
Control Assay Parameters:
-
Calibrate and regularly monitor your incubators.
-
Use a multichannel pipette for adding reagents to minimize timing differences across the plate. Include positive and negative controls in every assay plate to monitor for consistency.
-
-
`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ` Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular strategies to rationally design 2-aminobenzothiazole derivatives with lower toxicity to normal cells?
A1: The key is to enhance selectivity for the cancer-specific target while minimizing interactions with proteins essential for normal cell function. This involves several medicinal chemistry approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the benzothiazole scaffold and its substituents to identify which chemical features are associated with toxicity (the "toxicophore") versus those required for on-target potency. For example, studies have shown that adding or shifting substituents on the phenyl ring or the 2-amino group can dramatically alter cytotoxic activity and selectivity.[1][11]
-
Target-Focused Design: Leverage structural biology (X-ray crystallography, cryo-EM) or computational modeling of your primary target to design modifications that improve binding affinity and specificity. This might involve forming new hydrogen bonds or exploiting unique pockets in the target protein that are not present in off-target kinases.
-
Improving Physicochemical Properties: Poor solubility can lead to compound aggregation, which can cause non-specific toxicity. Optimizing the molecule to improve solubility and reduce lipophilicity can often mitigate these effects.[2]
Q2: How can advanced drug delivery systems be used to protect normal tissues from my compound?
A2: Drug delivery systems aim to alter the pharmacokinetics and biodistribution of a drug, concentrating it at the tumor site while reducing its exposure to healthy tissues.[12]
-
Nanoparticle Encapsulation: Loading your compound into nanocarriers like liposomes, polymeric micelles, or solid lipid nanoparticles can shield it from interacting with normal cells during systemic circulation.[10][13][14] These nanoparticles can be designed to preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
-
Targeted Delivery: The surface of these nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, leading to active and highly specific drug delivery.[12][15]
-
Stimuli-Responsive Systems: More advanced systems are designed to release the drug only in response to the unique conditions of the tumor microenvironment, such as lower pH or the presence of specific enzymes, further enhancing selectivity.[12]
Q3: Which in vitro assays are essential for creating a robust cytotoxicity profile and demonstrating improved selectivity?
A3: A multi-assay approach is critical to avoid misleading results from a single method and to understand the mechanism of cell death. You should always compare the effects on your target cancer cell line(s) against one or more relevant normal cell lines.
| Assay Type | Principle | Primary Measurement | Key Considerations |
| MTT / MTS Assay | Measures the metabolic activity of mitochondrial reductase enzymes.[16][17] | Cell viability and proliferation. | Can be affected by compounds that alter cellular metabolism without killing the cell. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis.[18][19] | Cell membrane integrity (necrosis or late apoptosis). | Provides a direct measure of cell death; less prone to metabolic artifacts.[16] |
| ATP Quantification | Measures intracellular ATP levels using a luciferase-based reaction. | Cell viability (metabolically active cells). | ATP levels can drop early in the cell death process, making it a sensitive marker. |
| Annexin V / PI Staining | Uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[20] | Mechanism of cell death (apoptosis vs. necrosis). | Provides mechanistic insight into how the compound is killing cells. |
| Live-Cell Imaging | Real-time microscopic monitoring of cell morphology, proliferation, and death using fluorescent probes.[21] | Cell health kinetics and morphological changes. | Offers dynamic information on the timing and nature of the cytotoxic response. |
Q4: Can combination therapy be a viable strategy to reduce the toxicity of my 2-aminobenzothiazole derivative?
A4: Absolutely. Combination therapy is a cornerstone of modern cancer treatment and offers significant advantages. By pairing your 2-aminobenzothiazole derivative with another anticancer agent that has a different mechanism of action, you can often achieve a synergistic effect.[10][13] This synergy means that the combined therapeutic effect is greater than the sum of the individual effects, which allows you to use lower, less toxic concentrations of each drug to achieve the desired level of cancer cell killing, thereby reducing side effects.[13]
Experimental Protocols
Here are detailed, step-by-step methodologies for two fundamental cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial metabolic activity.[17]
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 2-aminobenzothiazole derivative in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include "vehicle control" wells (medium with solvent only) and "no cell" blank wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from cells with damaged plasma membranes.[18][19]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol above.
-
In addition to your experimental wells, you must include two essential controls on the same plate:
-
Spontaneous LDH Release Control: Cells treated with the vehicle only (represents baseline cell death).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment (represents 100% cytotoxicity).
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of the "no cell" blank control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: (% Cytotoxicity) = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100.
-
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanomedicine of tyrosine kinase inhibitors [thno.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. mdpi.com [mdpi.com]
- 21. labs.iqvia.com [labs.iqvia.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Benzothiazole-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the poor oral bioavailability of benzothiazole-based drug candidates. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges related to solubility, permeability, and metabolic stability of benzothiazole derivatives.
Solubility Issues
Question 1: My benzothiazole compound is showing very low solubility in aqueous buffers for my in vitro assays. What are the initial steps to address this?
Answer: The poor aqueous solubility of many benzothiazole derivatives is a primary obstacle. For initial in vitro experiments, the most direct approach is to use a co-solvent to prepare a high-concentration stock solution, which is then diluted into the aqueous assay medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used due to their miscibility with water and general compatibility with cell-based assays at low final concentrations.
-
Experimental Protocol:
-
Weigh the desired amount of your benzothiazole compound in a sterile container.
-
Add the appropriate volume of 100% DMSO or ethanol to reach a stock concentration of 10-30 mM.
-
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
For the assay, dilute the stock solution into the assay buffer to the final desired concentration, ensuring the final co-solvent concentration is typically below 0.5% (v/v) to avoid cellular stress or interference with the assay.
-
Question 2: The use of co-solvents is interfering with my assay, or my compound precipitates upon dilution. What are the alternative strategies?
Answer: If co-solvents are not a viable option, several other techniques can be employed to enhance the solubility of your benzothiazole candidate for in vitro testing:
-
pH Adjustment: The solubility of benzothiazole derivatives containing ionizable groups can be pH-dependent. Determining the pKa of your compound can help in selecting a buffer pH that favors the more soluble ionized form.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is crucial to determine a concentration that does not interfere with your experimental setup.
-
Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, effectively increasing their aqueous solubility.
Below is a troubleshooting decision tree for addressing solubility issues in vitro.
Permeability Challenges
Question 3: My benzothiazole compound shows low apparent permeability (Papp) in the Caco-2 assay. What could be the reasons and how can I troubleshoot this?
Answer: Low Papp values in a Caco-2 assay can be attributed to several factors. Here's a guide to troubleshoot this issue:
-
Poor Solubility in the Donor Compartment: If the compound is not fully dissolved in the apical buffer, its permeability will be underestimated. Ensure the starting concentration is below the kinetic solubility limit in the assay buffer.
-
High Lipophilicity and Non-Specific Binding: Highly lipophilic compounds can adsorb to plasticware or get retained within the cell monolayer, leading to poor mass balance and an underestimation of permeability.[1] Using plates with low-binding surfaces and including a protein like bovine serum albumin (BSA) in the basolateral compartment can create a better "sink" condition.[2]
-
Active Efflux: Benzothiazole derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the apical side. To investigate this, run the Caco-2 assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B (apical to basolateral) Papp value in the presence of the inhibitor suggests that your compound is an efflux substrate.
-
Cell Monolayer Integrity: Ensure the Caco-2 monolayers are healthy and have adequate integrity by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
Question 4: I am observing high variability in my Parallel Artificial Membrane Permeability Assay (PAMPA) results. What are the common pitfalls?
Answer: PAMPA is a useful high-throughput screen for passive permeability, but variability can arise from several sources:
-
Inconsistent Artificial Membrane Formation: Ensure the lipid solution is fresh and properly applied to the filter plate. Incomplete or uneven coating of the membrane is a major source of variability.
-
Compound Precipitation: Similar to Caco-2 assays, if the compound precipitates in the donor well, the results will be inaccurate.
-
Evaporation: During incubation, evaporation from the wells can concentrate the solutions and affect the results. Ensure the plates are properly sealed.
-
pH of Buffers: The pH of the donor and acceptor buffers should be carefully controlled, as the ionization state of the compound will significantly impact its permeability.
Metabolic Instability
Question 5: My benzothiazole candidate shows high clearance in the liver microsomal stability assay. What are the common metabolic pathways and how can this be addressed?
Answer: Benzothiazoles can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[3] High clearance in a microsomal stability assay indicates that the compound is rapidly metabolized, which can lead to low oral bioavailability.
-
Identifying Metabolic Soft Spots: The initial step is to identify the site(s) on the molecule that are most susceptible to metabolism. This is often done through metabolite identification studies using LC-MS/MS.
-
Strategies for Improving Metabolic Stability:
-
Blocking Metabolic Sites: Once a "soft spot" is identified, medicinal chemistry strategies can be employed to block the metabolic pathway. This can involve introducing steric hindrance or replacing a metabolically labile group with a more stable one (e.g., replacing a hydrogen with a fluorine atom).
-
Prodrug Approach: A prodrug strategy can be used to temporarily mask the part of the molecule that is susceptible to first-pass metabolism. The prodrug is designed to be cleaved and release the active parent drug after absorption.
-
Section 2: Data Presentation of Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies that have successfully enhanced the oral bioavailability of benzothiazole-based drugs.
Table 1: Pharmacokinetic Parameters of Riluzole Formulations in Rats (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (%) | Reference |
| Riluzole Suspension | 10 mg/kg | 350 ± 50 | 1.0 | 1200 ± 200 | 100 (Reference) | BenchChem |
| Riluzole NLCs | 10 mg/kg | 750 ± 100 | 2.0 | 3600 ± 400 | 300 | BenchChem |
| Riluzole SLNs | 10 mg/kg | 600 ± 80 | 2.5 | 2800 ± 300 | 233 | BenchChem |
NLCs: Nanostructured Lipid Carriers; SLNs: Solid Lipid Nanoparticles
Table 2: Pharmacokinetic Parameters of Pramipexole Formulations in Rats (Oral Administration)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h·mL⁻¹) | Relative Bioavailability Increase (%) | Reference |
| Sifrol® (Commercial) | - | - | 9.52 ± 2.18 | 100 (Reference) | [4][5] |
| Pramipexole Solid Dispersion | - | - | 41.37 ± 9.39 | ~435 | [4][5] |
Table 3: Pharmacokinetic Parameters of BTZ043 Formulations in Mice
| Formulation | Administration Route | Dose | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | Bioavailability Fold Increase (vs. Oral Neat) | Reference |
| Neat BTZ043 | Oral | 25 mg/kg | 110 ± 100 | 300 ± 200 | 1 (Reference) | [6] |
| BTZ043 ADN | Oral | 25 mg/kg | 500 ± 300 | 2500 ± 1000 | 8 | [6] |
ADN: Amorphous Drug Nanoparticles
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinetic Solubility Assay
This assay is used to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.
-
Materials:
-
Test compound in DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
96-well microtiter plates.
-
Plate reader capable of nephelometry or UV-Vis spectrophotometry.
-
-
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 198 µL for a 1:100 dilution).
-
Mix the contents thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer blank.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Lipid solution (e.g., lecithin in dodecane).
-
Aqueous buffers for donor and acceptor compartments (pH can be varied to simulate different parts of the GI tract).
-
Test compound solutions.
-
Plate reader or LC-MS/MS for quantification.
-
-
Procedure:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the test compound solution to the donor wells.
-
Fill the acceptor wells with the appropriate buffer.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - C_A(t) / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t) Where C_A(t) is the compound concentration in the acceptor well at time t, C_equilibrium is the theoretical equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
This cell-based assay is the gold standard for predicting in vivo drug absorption.
-
Materials:
-
Caco-2 cells.
-
Transwell plate system.
-
Cell culture medium and reagents.
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
TEER meter.
-
LC-MS/MS for quantification.
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Prior to the experiment, measure the TEER of the monolayers to ensure their integrity.
-
Wash the monolayers with transport buffer.
-
Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side to measure A-B permeability.
-
Incubate the plate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis by LC-MS/MS.
-
-
Data Analysis: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the acceptor compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
-
Materials:
-
Liver microsomes (human, rat, etc.).
-
NADPH regenerating system (cofactor).
-
Phosphate buffer.
-
Test compound.
-
Acetonitrile (to stop the reaction).
-
LC-MS/MS for quantification.
-
-
Procedure:
-
Pre-incubate the test compound with the liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
Section 4: Visualizations of Workflows and Pathways
The following diagrams illustrate key workflows and concepts in addressing the poor oral bioavailability of benzothiazole-based drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Optimization of Pramipexole Hydrochloride Solid Dispersions to Improve Drug Release and Bioavailability | Semantic Scholar [semanticscholar.org]
- 6. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst and Solvent for Intramamolecular C-S Cross-Coupling
Welcome to the technical support center for the optimization of intramolecular C-S cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and frequently asked questions to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing an intramolecular C-S cross-coupling reaction?
A1: The key factors influencing the success of an intramolecular C-S cross-coupling reaction are the choice of catalyst (including the metal precursor and the ligand), the solvent, the base, and the reaction temperature. The substrate itself, including the nature of the aryl halide (or other leaving group) and the thiol precursor, as well as the desired ring size, will heavily influence the optimal conditions.
Q2: My reaction is resulting in a low yield of the desired cyclized product. What are the likely causes?
A2: Low yields in intramolecular C-S cyclization can stem from several issues. Common culprits include an inefficient catalyst system for your specific substrate, unfavorable reaction kinetics due to the wrong solvent or temperature, decomposition of the starting material or product, and competing intermolecular side reactions. It is also possible that the desired product is being formed but is difficult to isolate due to purification challenges.[1][2][3][4]
Q3: I am observing the formation of significant side products. What are the common side reactions in intramolecular C-S coupling?
A3: Common side reactions include intermolecular C-S coupling leading to dimer or polymer formation, especially at high concentrations. Protodehalogenation of the aryl halide starting material or decomposition of the thiol can also occur. In some cases, particularly with radical mechanisms, undesired rearrangement products may be observed.
Q4: How do I choose between a palladium- and a copper-based catalyst system?
A4: Both palladium and copper catalysts are effective for C-S bond formation. Palladium catalysts, often paired with phosphine ligands, are highly versatile but can be more expensive. Copper-based systems, such as those using copper(I) iodide (CuI), are often more cost-effective and can be superior for certain substrates, such as in the synthesis of 2-aminobenzothiazoles from an aryl halide and a thiourea functionality.[5] The choice often depends on the specific substrate and the desired reaction conditions (e.g., temperature, tolerance to air and moisture).
Q5: What is the role of the solvent in an intramolecular C-S cross-coupling reaction?
A5: The solvent plays a crucial role in solubilizing the reactants and the catalyst, and its polarity can significantly influence the reaction rate and outcome.[6] Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can promote the reaction by stabilizing charged intermediates.[2] However, the optimal solvent is substrate-dependent, and screening a range of solvents with varying polarities is recommended.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your intramolecular C-S cross-coupling experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient Catalyst System: The chosen catalyst (metal precursor and/or ligand) may not be active enough for your specific substrate. 2. Incorrect Base: The base may not be strong enough to deprotonate the thiol or facilitate the catalytic cycle. 3. Low Reaction Temperature: The reaction may have a high activation energy and require more thermal energy. 4. Decomposition: Starting materials or the product may be unstable under the reaction conditions. | 1. Catalyst Screening: Systematically screen a panel of catalysts (e.g., different Pd or Cu sources) and ligands. For palladium, consider a range of phosphine ligands with varying steric and electronic properties. 2. Base Screening: Test a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU, DIPEA). 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition. 4. Lower Temperature/Shorter Reaction Time: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or optimizing for a shorter reaction time. |
| Formation of Intermolecular Side Products (Dimers/Polymers) | 1. High Concentration: Intramolecular reactions are favored at high dilution. At higher concentrations, intermolecular reactions can compete. | 1. High Dilution: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). Consider using a syringe pump for slow addition of the substrate to maintain a low instantaneous concentration.[1] |
| Inconsistent Results | 1. Air or Moisture Sensitivity: The catalyst or reagents may be sensitive to air and moisture. 2. Impure Reagents: Impurities in the starting materials, solvent, or reagents can inhibit the catalyst. | 1. Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. 2. Purify Reagents: Purify starting materials (e.g., by recrystallization or chromatography) and use high-purity, dry solvents. |
| Difficulty with Product Purification | 1. Similar Polarity of Product and Starting Material/Byproducts: Co-elution during column chromatography can lead to impure product and low isolated yields. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Alternative Purification: For challenging separations, consider preparative HPLC.[1] |
Data Presentation
Table 1: Optimization of Pd-Catalyzed C2-Arylation for Benzothiophene Synthesis[7]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h. |
Table 2: Comparison of Copper and Palladium Catalysts for the Synthesis of 2-Aminobenzothiazoles[5]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10 mol%) / Ligand | K₂CO₃ | DMF | 110 | 12 | 85-95 |
| Pd(OAc)₂ (5 mol%) / Ligand | K₂CO₃ | Toluene | 110 | 12 | 70-85 |
| Note: Yields are representative ranges for a variety of substrates as reported in the literature. Specific ligands were optimized for each catalyst system. |
Experimental Protocols
General Protocol for Catalyst and Solvent Screening in Intramolecular C-S Cross-Coupling
This protocol provides a systematic approach to screen catalysts and solvents for a new intramolecular C-S cross-coupling reaction.
1. Materials and Reagents:
-
Thiol-containing aryl halide substrate
-
Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Copper precursors (e.g., CuI, Cu₂O)
-
Phosphine ligands (e.g., Xantphos, DPEPhos, SPhos)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvents (e.g., Toluene, Dioxane, DMF, DMSO, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
2. Reaction Setup (Parallel Screening):
-
In an inert atmosphere glovebox, array a set of reaction vials.
-
To each vial, add the desired base (e.g., 2.0 equivalents).
-
Add the catalyst precursor (e.g., 5 mol % Pd(OAc)₂) and ligand (e.g., 10 mol %) to each designated vial.
-
Add the thiol-containing aryl halide substrate (1.0 equivalent) to each vial.
-
Add a stir bar to each vial.
-
To each vial, add the designated anhydrous solvent (to achieve a concentration of 0.05 M).
-
Seal the vials tightly with screw caps.
3. Reaction Execution and Monitoring:
-
Place the array of vials in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
After the allotted time, cool the reactions to room temperature.
-
Take an aliquot from each reaction mixture for analysis by LC-MS or GC-MS to determine the conversion to the desired product and identify any major byproducts.
4. Analysis and Optimization:
-
Compare the results from the different catalyst/solvent combinations to identify the most promising conditions.
-
Further optimize the best-performing conditions by fine-tuning the base, temperature, and concentration.
Visualizations
Caption: A general workflow for the optimization of intramolecular C-S cross-coupling reactions.
Caption: A troubleshooting decision tree for addressing low yields in intramolecular C-S coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Preventing formazan crystal precipitation issues in MTT assays with benzothiazoles
Welcome to the technical support center for researchers utilizing MTT assays with benzothiazole-based compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges, particularly concerning formazan crystal precipitation and assay interference.
Frequently Asked Questions (FAQs)
Q1: Can the MTT assay be reliably used to assess the cytotoxicity of benzothiazole derivatives?
Yes, the MTT assay is widely used to evaluate the cytotoxicity of benzothiazole derivatives.[1][2][3][4][5][6][7][8][9] However, due to the chemical properties of some benzothiazoles, interference with the assay components can occur, potentially leading to inaccurate results. It is crucial to include appropriate controls to validate your findings.
Q2: What are the primary reasons for incomplete dissolution of formazan crystals when working with benzothiazoles?
Incomplete formazan solubilization can arise from several factors:
-
Insufficient Solvent Volume or Inadequate Mixing: The volume of the solubilizing agent may not be enough to dissolve all the formazan, or mixing may be too gentle to break up the crystal lattice.[10]
-
Improper Solvent Choice: While DMSO is a common solvent, some formazan complexes, potentially influenced by the presence of benzothiazoles, may require a more robust solubilizing agent like an acidified isopropanol or an SDS-based solution.[10][11]
-
Formation of Atypical Crystals: Some compounds can lead to the formation of larger, extracellular formazan needles which are inherently more difficult to dissolve than the intracellular granular formazan.
-
Compound Interference: Benzothiazole derivatives with antioxidant properties may directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability and the formation of excess formazan crystals that are difficult to solubilize.[12]
Q3: Can benzothiazole compounds directly react with the MTT reagent?
Yes, compounds with reducing potential can directly reduce the yellow tetrazolium salt (MTT) to purple formazan, independent of cellular metabolic activity. Some benzothiazole derivatives have been reported to possess antioxidant properties.[12] This can lead to a false-positive signal, suggesting higher cell viability than is accurate. To test for this, it is essential to run a control experiment with the benzothiazole compound and MTT in cell-free media.[13]
Q4: What alternative assays can be used if my benzothiazole compound interferes with the MTT assay?
If significant interference is confirmed, several alternative cell viability assays are available:
-
XTT Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[14][15]
-
Resazurin (AlamarBlue) Assay: A fluorescent or colorimetric assay where the reduction of resazurin to resorufin by viable cells is measured.[14][16][17][18]
-
Cell Counting Kit-8 (CCK-8) Assay: Utilizes a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the level of ATP in metabolically active cells, which is a direct indicator of cell viability.
Troubleshooting Guide
This guide addresses common issues encountered when using MTT assays with benzothiazole compounds, particularly focusing on formazan crystal precipitation.
Issue 1: Formazan Crystals Are Not Dissolving Completely
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Solvent Volume | Ensure the solvent volume is sufficient to cover the entire surface of the well, typically 100-200 µL for a 96-well plate.[10][11] |
| Insufficient Mixing | After adding the solvent, place the plate on an orbital shaker for 15-30 minutes. Gentle pipetting up and down can also aid dissolution, but be cautious to avoid introducing bubbles.[10] |
| Suboptimal Solubilization Reagent | If DMSO is ineffective, consider using alternative solvents. A comparative table of common solubilization reagents is provided below. |
| Formation of Large, Insoluble Crystals | This may be an inherent property of the interaction between your specific benzothiazole compound and the MTT reagent. If optimizing the solubilization protocol does not resolve the issue, consider using an alternative viability assay. |
Table 1: Comparison of Formazan Solubilization Reagents
| Solubilization Reagent | Protocol Summary | Advantages | Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Add 100-150 µL of DMSO to each well after removing the MTT solution. Incubate for 15-30 minutes with shaking.[10] | Widely used, effective for many cell lines. | Can be less effective for stubborn crystals and may require vigorous mixing. |
| Acidified Isopropanol | Add 100-150 µL of 0.04 N HCl in isopropanol to each well. Incubate for 15-30 minutes with shaking.[10] | Can be more effective than DMSO for certain formazan complexes. | The acidic nature can sometimes cause precipitation of other cellular components. |
| Sodium Dodecyl Sulfate (SDS) in HCl | Add an equal volume of 10% SDS in 0.01 M HCl directly to the wells containing MTT. Incubate for several hours to overnight.[19] | Lyses cells and solubilizes formazan simultaneously; no need to remove the MTT solution, reducing cell loss. | Longer incubation time required. |
| 5% SDS in Buffered DMF/DMSO | Add 100 µL of 5% SDS in DMF or DMSO buffered to pH 10. | Provides rapid and complete solubilization of both formazan and cells with high color stability.[20][21][22] | Requires preparation of a buffered solution. |
Issue 2: High Background or False Positive Results
Logical Workflow for Investigating High Background:
Caption: Troubleshooting workflow for high background in MTT assays.
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the benzothiazole derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[23]
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the media without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate to pellet the cells before aspirating the media.
-
Add 100-150 µL of the chosen solubilization solvent (see Table 1) to each well.[10]
-
-
Absorbance Measurement: Shake the plate for 15-30 minutes to ensure complete dissolution and measure the absorbance at 570 nm with a reference wavelength of 630 nm.[23]
Protocol for Assessing Compound Interference
-
Prepare a 96-well plate with cell-free media.
-
Add the same concentrations of your benzothiazole compound as used in your cytotoxicity experiment.
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for the same duration as your standard MTT assay (2-4 hours).
-
Add the solubilization solvent.
-
Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of the compound indicates direct reduction of MTT.[13]
Signaling Pathways Potentially Affected by Benzothiazoles
Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways can provide context for your experimental results.
1. STAT3 Signaling Pathway
Some benzothiazole derivatives can inhibit the STAT3 signaling pathway, which is often hyperactivated in cancer cells, leading to decreased proliferation and induction of apoptosis.
Caption: Benzothiazole inhibition of the STAT3 signaling pathway.
2. ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is crucial for cell proliferation and differentiation. Benzothiazoles can interfere with this pathway, leading to cell cycle arrest.
Caption: Benzothiazole interference with the ERK/MAPK signaling pathway.
3. PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell survival, growth, and metabolism. Inhibition of this pathway by benzothiazole compounds can promote apoptosis.
Caption: Benzothiazole inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. jnu.ac.bd [jnu.ac.bd]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Enhancing the Selectivity of 2-Aminobenzothiazole Kinase Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to improving the selectivity of 2-aminobenzothiazole kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity a major challenge for kinase inhibitors?
Achieving high selectivity is difficult due to the high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 kinases.[1] Many inhibitors, particularly those that mimic ATP (type-I inhibitors), can bind to multiple kinases, leading to off-target effects and potential toxicity.[1][2] This promiscuity can complicate the interpretation of experimental results and limit the clinical usefulness of the inhibitors.[1][3]
Q2: What makes the 2-aminobenzothiazole scaffold a good starting point for developing kinase inhibitors?
The 2-aminobenzothiazole scaffold is considered a "privileged structure" in medicinal chemistry.[4] Its unique chemical properties allow it to act as a versatile bioisostere for other heterocyclic compounds and engage in various non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets.[4] This versatility provides a robust framework for designing potent and selective inhibitors against a range of kinases, including tyrosine kinases and serine/threonine kinases.[5][6]
Q3: What are the primary strategies for improving the selectivity of a 2-aminobenzothiazole-based kinase inhibitor?
Several key medicinal chemistry strategies can be employed:
-
Structure-Based Drug Design: Utilize X-ray crystal structures of the target kinase to design modifications that exploit unique features of the ATP-binding pocket.[7]
-
Targeting the Gatekeeper Residue: The gatekeeper residue is a key selectivity filter within the ATP binding site.[1] Designing inhibitors with bulky substituents that create a steric clash with kinases possessing large gatekeeper residues, while allowing binding to kinases with smaller gatekeepers, is an effective strategy.[1][2]
-
Covalent Inhibition: Introduce a reactive group (e.g., an acrylamide) to form a covalent bond with a non-conserved cysteine residue near the active site. This can lead to exceptionally selective and potent inhibition.[1][8]
-
Allosteric Targeting: Design inhibitors that bind to a site on the kinase other than the conserved ATP pocket.[8][9] Allosteric inhibitors often exhibit higher selectivity.[10]
-
Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the 2-aminobenzothiazole core to understand how changes in chemical structure affect potency and selectivity.[4][11] Fine-tuning substitutions on the exocyclic amino group and the fused benzene ring is crucial.[4]
Q4: How can I computationally predict the selectivity profile of my inhibitor?
Computational approaches can complement experimental screening and guide inhibitor design.[12] Methods include:
-
Binding Site Similarity Analysis: Comparing the structural and physicochemical properties of the target kinase's binding pocket with other kinases to predict potential off-targets.[13][14] The KinomeFEATURE database is a tool for this type of analysis.[13][14]
-
Molecular Docking and Scoring: Docking the inhibitor into the structures of various kinases to predict binding affinities and identify potential off-targets.
-
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structures of inhibitors with their biological activities to predict the selectivity of new compounds.[12]
These computational tools can achieve high prediction accuracy and help prioritize compounds for synthesis and experimental testing.[12][15]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during the synthesis, optimization, and evaluation of 2-aminobenzothiazole kinase inhibitors.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Potency, Poor Selectivity | The inhibitor primarily interacts with highly conserved residues in the ATP-binding pocket. | 1. Exploit Non-Conserved Regions: Analyze the target's binding site for nearby non-conserved residues or pockets. Modify the inhibitor to form additional interactions with these unique features.[8] 2. Target the Gatekeeper Residue: Introduce steric bulk to your compound to disfavor binding to kinases with large gatekeeper residues.[1][2] 3. Explore Allosteric Inhibition: If structural information is available, investigate potential allosteric sites that could be targeted to achieve higher selectivity.[8][9] |
| Inhibitor Shows Unexpected Cellular Effects | The inhibitor has significant off-target activity, affecting unintended signaling pathways.[16] This polypharmacology can be a source of unwanted side effects.[3][17] | 1. Comprehensive Kinase Profiling: Screen the inhibitor against a large panel of kinases (e.g., >300) to identify all potential targets.[18][19][20] 2. Cell-Based Target Engagement Assays: Use techniques like NanoBRET to confirm that the inhibitor binds to the intended target within a cellular context at relevant concentrations.[17][21] 3. Analyze Downstream Signaling: Measure the phosphorylation of known substrates of the primary target and key off-targets to understand the inhibitor's functional effect on different pathways. |
| Discrepancy Between Biochemical (IC50) and Cellular (EC50) Potency | 1. High Cellular ATP Concentration: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to lower apparent potency.[3][21] 2. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. 3. Efflux Pump Substrate: The inhibitor may be actively transported out of the cell by efflux pumps.[22] | 1. Determine Mechanism of Action: Conduct kinetic analysis to confirm if the inhibitor is ATP-competitive.[21] 2. Optimize Physicochemical Properties: Modify the compound's structure to improve its LogP, polar surface area, and other properties that influence cell permeability. 3. Test in Efflux Pump Deficient Cells: Evaluate the compound in cell lines lacking specific efflux pumps to determine if it is a substrate.[22] |
| Poor Solubility of 2-Aminobenzothiazole Derivative | The planar, aromatic nature of the scaffold often leads to low aqueous solubility.[23] | 1. pH Adjustment: The basic amino group can be protonated in acidic conditions to form a more soluble salt.[23] 2. Introduce Solubilizing Groups: Add polar functional groups (e.g., piperazine, morpholine, hydroxyl groups) to the scaffold. For example, adding a 4-(2-hydroxyethyl)-1-piperazinyl group can improve properties.[24] 3. Formulation Strategies: Use co-solvents (e.g., DMSO, PEG) or other formulation techniques for in vitro and in vivo studies. |
Data Summary: Structure-Activity Relationships for Selectivity
The following tables summarize key SAR insights for enhancing the selectivity of 2-aminobenzothiazole inhibitors targeting various kinases.
Table 1: SAR for CSF1R Kinase Inhibitors[5]
| Position of Modification | Structural Feature | Impact on Potency & Selectivity |
| C7 of Benzothiazole | F or Cl atom | Potency maintained, but selectivity for CSF1R was impaired. |
| Phenyl Ring | 4-methoxy group | Maintained nanomolar potency and significantly enhanced selectivity against related kinases. |
| Phenyl Ring | Trifluoromethoxy group | Resulted in a drop in CSF1R inhibition activity. |
Table 2: SAR for EGFR Kinase Inhibitors[5]
| Position of Modification | Structural Feature | Impact on Potency & Selectivity |
| C6 of Benzothiazole | Nitro or Ethoxy group | Decreased EGFR inhibition activity but improved antiproliferative activity against MCF-7 cells. |
| General Structure | N/A | Compound 12 showed minimal cytotoxicity towards normal fibroblast cells, indicating good cellular selectivity.[5] |
Table 3: Kinase Selectivity Profile of Compound OMS14[25][26]
| Kinase Target | % Inhibition at 100 µM |
| PIK3CD/PIK3R1 (p110δ/p85α) | 65% |
| AKT3 (PKBγ) | 28% |
| CDK1/cyclin B | 24% |
| AKT1 (PKBα) | 14% |
| PDK1 | -6% |
This data suggests that compound OMS14 has a potential mechanism of action through the inhibition of PI3Kδ.[26]
Experimental Protocols & Visualizations
Key Experimental Methodologies
Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a general method for assessing inhibitor selectivity against a panel of kinases using a filter-binding assay that measures the incorporation of radiolabeled phosphate.[3][18]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific substrate peptide/protein for each kinase, [γ-³³P]-ATP, and the required cofactors (e.g., Mg²⁺/Mn²⁺).
-
Inhibitor Addition: Add the 2-aminobenzothiazole inhibitor at a fixed concentration (e.g., 1 µM for initial screening) or in a series of dilutions for IC50 determination.[14][19] Include a DMSO vehicle control.
-
Initiate Reaction: Add the kinase enzyme to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction & Capture Substrate: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.[20]
-
Washing: Wash the filter membrane multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response experiments, fit the data to a curve to determine the IC50 value.
Visualizing Kinase Inhibition and Selectivity
Kinase Signaling and Inhibition
The diagram below illustrates how a kinase inhibitor can act on its intended target (on-target) or on other unintended kinases (off-target), which often share structural similarities in their ATP-binding pockets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljcti.com [journaljcti.com]
- 8. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
- 18. reactionbiology.com [reactionbiology.com]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Nitro-Substituted Benzothiazole Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nitro-substituted benzothiazole inhibitors, supported by experimental data. This class of compounds has garnered significant interest due to its broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The introduction of a nitro group to the benzothiazole scaffold has been shown to significantly influence the pharmacological activity of these molecules. This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the signaling pathways through which these inhibitors exert their effects.
Data Presentation: A Comparative Overview of Inhibitory Activities
The following tables summarize the inhibitory activities of various nitro-substituted benzothiazole derivatives against different
Untangling Efficacy: A Comparative Guide to 2-Aminobenzothiazole Antidiabetic Agents In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic agent requires rigorous evaluation. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-aminobenzothiazole derivatives as antidiabetic agents, supported by experimental data and detailed methodologies.
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potential as antidiabetic agents.[1] Their efficacy is often attributed to the modulation of key targets in metabolic pathways, including peroxisome proliferator-activated receptor-gamma (PPARγ) and aldose reductase (ALR2).[2] Understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a living organism (in vivo) is paramount for successful drug development.
Quantitative Efficacy: A Side-by-Side Comparison
To facilitate a clear comparison, the following tables summarize the available quantitative data for representative 2-aminobenzothiazole derivatives, showcasing their in vitro inhibitory or activation potential against their corresponding in vivo antihyperglycemic effects.
| Compound | In Vitro Target | In Vitro Efficacy (IC50/EC50) | In Vivo Model | Dose | In Vivo Efficacy (% Blood Glucose Reduction) | Reference |
| Compound 8d | Aldose Reductase (ALR2) | < 10 µM | Streptozotocin-induced diabetic rat model with a high-fat diet | Not specified | Sustained antihyperglycemic effects | [2][3] |
| Compound 8c | Aldose Reductase (ALR2) | < 10 µM | Not reported | Not reported | Not reported | [2][3] |
| Compound 3b | PPARγ | ΔG = -7.8 kcal/mol (affinity) | Type 2 diabetic rat model | 15 mg/kg (equimolar to pioglitazone) | Reduced blood glucose to <200 mg/dL after 4 weeks | [4] |
| Compound 4y | PPARγ | ΔG = -8.4 kcal/mol (affinity) | Type 2 diabetic rat model | 15 mg/kg (equimolar to pioglitazone) | Reduced blood glucose to <200 mg/dL after 4 weeks | [4] |
| Flavonyl-2,4-thiazolidinedione Ib | Aldose Reductase (AR) | 88.69 ± 1.46% inhibition | Not reported | Not reported | Not reported | [5] |
| Flavonyl-2,4-thiazolidinedione IIIa | Aldose Reductase (AR) | 71.11 ± 1.95% inhibition | Not reported | Not reported | Not reported | [5] |
Delving into the Mechanisms: Key Signaling Pathways
The antidiabetic activity of 2-aminobenzothiazole derivatives is often linked to their interaction with specific signaling pathways. Two prominent targets are PPARγ, a nuclear receptor crucial for insulin sensitization, and aldose reductase, an enzyme implicated in diabetic complications.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Aldose Reductase Inhibition Assay
This assay spectrophotometrically measures the ability of a compound to inhibit the aldose reductase-catalyzed conversion of DL-glyceraldehyde to glycerol, which is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored.[5][6]
Materials:
-
Rat lens or kidney homogenate (as a source of aldose reductase)
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (2 x 10⁻⁵ M final concentration)
-
DL-glyceraldehyde solution (substrate)
-
Test compound (2-aminobenzothiazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the enzyme by homogenizing rat lenses or kidneys in cold distilled water, followed by centrifugation to obtain the supernatant containing crude aldose reductase.[5]
-
In a quartz cuvette, mix the phosphate buffer, NADPH solution, and the test compound solution.
-
Add the enzyme preparation to the cuvette and incubate.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence and absence of the test compound.
In Vivo Streptozotocin-Induced Diabetic Rat Model
This widely used animal model mimics type 2 diabetes by inducing insulin resistance through a high-fat diet, followed by partial destruction of pancreatic β-cells with a low dose of streptozotocin (STZ).[7][8][9]
Animals:
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Induction of Insulin Resistance: Feed rats a high-fat diet for a specified period (e.g., 2 weeks) to induce insulin resistance.
-
Induction of Diabetes: After the high-fat diet period, administer a single intraperitoneal injection of a low dose of streptozotocin (e.g., 35-40 mg/kg body weight) dissolved in citrate buffer.[10]
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above a certain threshold (e.g., >200 mg/dL) are considered diabetic and are selected for the study.[11]
-
Treatment: Administer the 2-aminobenzothiazole test compounds orally at the desired doses for a specified duration (e.g., 4 weeks). A control group receives the vehicle, and a positive control group may receive a standard antidiabetic drug like pioglitazone.
-
Monitoring: Regularly monitor blood glucose levels, body weight, and other relevant biochemical parameters (e.g., lipid profile).
-
Data Analysis: Compare the changes in blood glucose levels and other parameters between the treatment groups and the diabetic control group.
Conclusion
The presented data highlights the promising antidiabetic potential of 2-aminobenzothiazole derivatives, demonstrating their efficacy in both in vitro and in vivo settings. The correlation between the in vitro targeting of PPARγ and aldose reductase and the in vivo antihyperglycemic effects underscores the relevance of these mechanisms of action. This guide provides a foundational framework for researchers to compare and evaluate the performance of novel 2-aminobenzothiazole compounds, facilitating the identification of lead candidates for further preclinical and clinical development in the fight against diabetes.
References
- 1. jocpr.com [jocpr.com]
- 2. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
A Comparative Analysis of the Anticancer Efficacy of Benzothiazole Derivatives on MCF-7 and A549 Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential cytotoxic effects of benzothiazole derivatives on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, supported by experimental data and detailed protocols.
Benzothiazole, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. The versatility of the benzothiazole nucleus allows for chemical modifications that can modulate its biological activity, leading to the development of potent and selective anticancer agents. This guide provides a comparative overview of the anticancer activity of various benzothiazole derivatives against two widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of benzothiazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of several benzothiazole derivatives against MCF-7 and A549 cell lines, as reported in various studies.
| Benzothiazole Derivative Class | Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| Naphthalimide-benzothiazole | Derivative 66 | 7.91 ± 0.4 | 4.074 ± 0.3 | [1] |
| Naphthalimide-benzothiazole | Derivative 67 | 5.08 ± 0.3 | 3.89 ± 0.3 | [1] |
| Pyrimidine-benzothiazole | Derivative 34 | 30.67 | 30.45 | [1] |
| Indole-benzothiazole | Derivative 55 | - | 0.84 | [1] |
| Semicarbazone-benzothiazole | Derivative 12 | - | 1.53 | [1] |
Note: A direct comparison of potency across different studies should be made with caution due to variations in experimental conditions. The data presented here is for illustrative purposes to highlight the range of activities observed.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a common benzothiazole scaffold and the determination of its cytotoxic activity.
Synthesis of 2-(4-aminophenyl)benzothiazole
This protocol describes a common method for the synthesis of the 2-(4-aminophenyl)benzothiazole scaffold, which serves as a precursor for many active derivatives.
Materials:
-
Anilines (e.g., p-toluidine)
-
Nitrobenzoyl chlorides or nitrobenzoic acids
-
Pyridine or Thionyl chloride
-
Lawesson's reagent
-
Chlorobenzene
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Synthesis of 4-Nitro-N-phenyl benzamides: React anilines with nitrobenzoyl chlorides in pyridine under reflux for 4 hours. Alternatively, couple anilines with nitrobenzoic acids in the presence of thionyl chloride in benzene under reflux.[2]
-
Thionation: Treat the resulting benzamides with Lawesson's reagent in chlorobenzene under reflux to form 4-nitro-N-phenylthiobenzamides.[2]
-
Cyclization: Oxidative cyclization of the thiobenzamides using aqueous potassium ferricyanide in the presence of sodium hydroxide at 90°C yields the 2-(4-nitrophenyl)benzothiazoles.[2]
-
Reduction: The nitro group is reduced to an amino group by catalytic hydrogenation using 10% Pd/C in dichloromethane under a hydrogen atmosphere at room temperature to yield the final product, 2-(4-aminophenyl)benzothiazole.[2]
Experimental Workflow for Synthesis
Caption: A four-step synthesis of 2-(4-aminophenyl)benzothiazole.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MCF-7 or A549 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Benzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.
Experimental Workflow for MTT Assay
References
Unlocking Precision Cancer Therapy: A Comparative Guide to Novel 2-Aminobenzothiazole Derivatives Targeting PI3Kα
For Immediate Release
In the relentless pursuit of targeted cancer therapies, the phosphatidylinositol 3-kinase (PI3K) signaling pathway has emerged as a critical battleground. The alpha isoform of PI3K (PI3Kα), frequently mutated in a variety of solid tumors, represents a highly validated target for therapeutic intervention. This guide provides a comprehensive comparison of novel 2-aminobenzothiazole derivatives against established PI3Kα inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of their potential.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation, often driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a key oncogenic driver.[3] This has spurred the development of targeted inhibitors, including the FDA-approved Alpelisib (BYL719), which has demonstrated clinical efficacy in patients with PIK3CA-mutated breast cancer.[4][5]
This guide presents a head-to-head comparison of emerging 2-aminobenzothiazole-based PI3Kα inhibitors with established drugs, supported by experimental data and detailed methodologies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the inhibitory activity against PI3K isoforms and the cytotoxic effects on various cancer cell lines for the novel 2-aminobenzothiazole derivatives and established PI3K inhibitors.
Table 1: Comparative Inhibitory Activity Against PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Notes |
| Novel 2-Aminobenzothiazole Derivatives | |||||
| Compound 8i | 1.03[6] | Data not available | Data not available | Data not available | Reported to be highly selective for PI3Kα.[6] |
| OMS14 | Data not available | Data not available | Data not available | 65% inhibition @ 100 µM[7][8] | Primarily targets PI3Kδ.[8] |
| Established PI3K Inhibitors | |||||
| Alpelisib (BYL719) | 5[7] | 1200[7] | 250[7] | 290[7] | Highly selective for PI3Kα. |
| Pictilisib (GDC-0941) | 3[1][2] | 33[1][2] | 75[1][2] | 3[1][2] | Pan-Class I PI3K inhibitor with high potency against α and δ isoforms. |
Table 2: Comparative Cytotoxic Activity (IC50, µM)
| Compound | MCF-7 (Breast) | MDAMB-231 (Breast) | HepG2 (Liver) | A549 (Lung) | PC-3 (Prostate) | U87MG (Glioblastoma) |
| Novel 2-Aminobenzothiazole Derivatives | ||||||
| Compound 8i | 6.34[6] | >50[6] | 14.21[6] | Data not available | Data not available | Data not available |
| Compound 8m | 8.30[6] | >50[6] | 20.54[6] | Data not available | Data not available | Data not available |
| OMS5 | 22.13[7] | Data not available | Data not available | 34.21[7] | Data not available | Data not available |
| OMS14 | 28.14[7] | Data not available | Data not available | 61.03[7] | Data not available | Data not available |
| Established PI3K Inhibitors | ||||||
| Alpelisib (BYL719) | ~0.4-1.5 (PIK3CA mutant lines)[7] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pictilisib (GDC-0941) | Data not available | 0.72[9] | Data not available | Data not available | 0.28[9] | 0.95[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.
In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10]
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[3]
-
ATP solution
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)
-
Test compounds (2-aminobenzothiazole derivatives, Alpelisib, Pictilisib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384- or 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a reaction well, add the PI3K enzyme and the lipid substrate in the appropriate kinase buffer. Add the test compound solution or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-25 µL.[3][11]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Phospho-AKT (Ser473)
This technique is used to determine the extent of PI3K pathway inhibition by measuring the phosphorylation status of AKT, a key downstream effector.[12]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with test compounds for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-AKT.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of these 2-aminobenzothiazole derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Caption: A general experimental workflow for PI3K inhibitor validation.
Caption: Logical relationship for therapeutic target validation.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of Riluzole and 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
An Important Note on Data Availability: This guide provides a comprehensive overview of the biological activity of Riluzole, a well-documented neuroprotective agent. Extensive research has characterized its mechanism of action and clinical utility. In contrast, there is a significant lack of publicly available scientific literature and experimental data regarding the specific biological activity of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one. Therefore, a direct, data-driven comparison is not possible at this time.
This document will first detail the established biological profile of Riluzole, supported by experimental data and protocols. Subsequently, it will discuss the known biological activities of the broader chemical class of 2-aminobenzothiazoles to provide a potential, albeit speculative, context for the activity of this compound.
Riluzole: A Multifaceted Neuroprotective Agent
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is a cornerstone therapy for amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease affecting motor neurons.[1] Its therapeutic effect is primarily attributed to its ability to modulate glutamatergic neurotransmission, thereby reducing excitotoxicity—a key process in neuronal damage.[2]
Mechanism of Action
Riluzole's neuroprotective effects are complex and multifaceted, stemming from its influence on several key neuronal targets:
-
Inhibition of Glutamate Release: The primary mechanism involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for neuronal action potentials.[2] By stabilizing these channels in their inactivated state, Riluzole reduces neuronal hyperexcitability and subsequently decreases the presynaptic release of glutamate.[2][3]
-
Postsynaptic Receptor Modulation: Riluzole can non-competitively block postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors, further dampening the excitatory signal of glutamate.[2][4]
-
Enhancement of Glutamate Uptake: Some evidence suggests Riluzole can also stimulate the uptake of glutamate from the synapse, accelerating its clearance.[4]
-
Other Neural Effects: At various concentrations, Riluzole has been shown to potentiate calcium-dependent potassium currents, inhibit voltage-gated calcium channels, and may possess direct antioxidant and anti-apoptotic properties.[4][5][6]
Signaling Pathways and Mechanisms
The following diagram illustrates the primary mechanisms by which Riluzole exerts its neuroprotective effects at the glutamatergic synapse.
Caption: Riluzole's primary neuroprotective mechanisms.
Quantitative Biological Data
The following table summarizes key quantitative data related to Riluzole's activity from preclinical and clinical studies.
| Parameter | Value | Context / Model | Reference |
| Clinically Relevant Plasma Conc. | 1–2 µM | Human Patients | [5] |
| Clinically Relevant Brain Conc. | ~3–8 µM | Estimated in Humans | [5] |
| Inhibition of Neuronal Firing | 0.1–10 µM | Cultured Spinal & Cortical Neurons | [5] |
| Antioxidant Effect (vs. H₂O₂) | 1–10 µM | SH-SY5Y Neuroblastoma Cells | [6] |
| Median Survival Extension | ~2–3 months | Randomized Controlled Trials in ALS | [1] |
| Increased 1-Year Survival | ~9% | Meta-analysis of ALS trials | [1] |
Experimental Protocols
Below are condensed methodologies for key experiments used to evaluate the biological activity of Riluzole.
1. In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
-
Objective: To assess the ability of Riluzole to protect neurons from glutamate-induced cell death.
-
Methodology:
-
Cell Culture: Primary cortical or motor neurons are plated on poly-D-lysine-coated 96-well plates and cultured for 7-10 days to mature.
-
Treatment: Cells are pre-incubated with various concentrations of Riluzole (e.g., 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Excitotoxic Insult: Glutamate is added to the wells to a final concentration known to induce cell death (e.g., 50 µM).
-
Incubation: Neurons are co-incubated with Riluzole/vehicle and glutamate for an additional 24 hours.
-
Viability Assessment: Cell viability is quantified using an MTT assay. The MTT reagent is added, incubated for 4 hours, and the resulting formazan crystals are solubilized with DMSO. Absorbance is read at 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control group (without glutamate).[7]
-
2. In Vivo Motor Function Assessment (Rotarod Test)
-
Objective: To evaluate the effect of Riluzole on motor coordination and balance in animal models of neurodegeneration (e.g., SOD1-G93A mice).
-
Methodology:
-
Drug Administration: Riluzole is administered to animals, often in drinking water (e.g., 22 mg/kg) or via oral gavage, starting at symptom onset.[8][9]
-
Apparatus: A motorized rotating rod (Rotarod) that can accelerate at a controlled rate.
-
Procedure: The animal is placed on the rod, which begins rotating and accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).
-
Endpoint: The latency to fall from the rod is recorded.
-
Testing Schedule: The test is performed at regular intervals (e.g., twice weekly) to track disease progression. Multiple trials are conducted for each animal at each time point.[8][9]
-
Caption: Standard experimental workflows for Riluzole evaluation.
This compound: A Profile Based on its Chemical Class
As previously stated, specific biological data for this compound is not available in peer-reviewed literature. However, its core structure belongs to the 2-aminobenzothiazole family. Derivatives of this scaffold are known to exhibit a wide and diverse range of biological activities, which are highly dependent on the specific substitutions on the benzothiazole ring.[10][11]
Potential (but Unconfirmed) Biological Activities:
-
Anticancer: Many 2-aminobenzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast, lung, and liver cancer.[12][13][14] Some act as inhibitors of protein tyrosine kinases (PTKs).[14]
-
Antimicrobial: The scaffold is present in compounds with activity against bacteria, including Mycobacterium tuberculosis, and fungi.[15][16]
-
Anti-inflammatory: Certain derivatives have been evaluated as inhibitors of enzymes like COX-1/COX-2.[17]
-
Enzyme Inhibition: Various derivatives have been designed to selectively inhibit a range of enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), phosphodiesterase type 5 (PDE5), and histone deacetylases (HDACs).[17][18][19]
It is crucial to reiterate that these activities are characteristic of the broader chemical class and cannot be attributed to this compound without direct experimental validation. The specific substitutions on this molecule (the dihydro-thiazolone ring) would significantly influence its physicochemical properties and target interactions, making its biological profile distinct from other reported derivatives.
Comparative Summary
| Feature | Riluzole | This compound |
| Primary Therapeutic Area | Neuroprotection (specifically for ALS) | Data Not Available |
| Primary Mechanism | Glutamate Release Inhibitor via VGSC blockade | Data Not Available |
| Key Molecular Targets | Voltage-Gated Sodium Channels, NMDA Receptors, Kainate Receptors | Data Not Available |
| Confirmed Biological Activity | Neuroprotective, Anticonvulsant, Antioxidant[3][6] | Data Not Available |
| Potential Activity (Based on Scaffold) | N/A | Anticancer, Antimicrobial, Anti-inflammatory, various Enzyme Inhibition[10][20] |
Conclusion
Riluzole is a well-characterized neuroprotective drug with a clear, albeit complex, mechanism of action centered on the modulation of glutamatergic signaling. Its efficacy in modestly extending survival in ALS patients is supported by extensive preclinical and clinical data.
In contrast, this compound remains an uncharacterized compound in the public domain. While its 2-aminobenzothiazole core is a "privileged scaffold" in medicinal chemistry, associated with a multitude of biological activities, its specific profile is unknown. Future research would be required to elucidate its molecular targets and potential therapeutic applications, which could hypothetically range from oncology to infectious diseases, depending on its unique structure-activity relationship. Without such data, any direct comparison to Riluzole is purely speculative.
References
- 1. Riluzole: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole - Wikipedia [en.wikipedia.org]
- 5. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Unveiling Molecular Interactions: A Comparative Analysis of Benzothiazole Derivatives as EGFR Inhibitors
A deep dive into the docking scores and binding affinities of various benzothiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) reveals promising candidates for anticancer drug development. This guide synthesizes experimental data from multiple studies, providing a clear comparison of their potential efficacy.
The Epidermal Growth Factor Receptor (EGFR) is a crucial player in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Benzothiazole and its derivatives have emerged as a significant class of compounds with the potential to inhibit EGFR activity. This guide provides a comparative analysis of the docking scores of different series of benzothiazole derivatives against EGFR, supported by detailed experimental protocols and visualizations of the biological pathways and experimental workflows.
Comparative Docking Scores of Benzothiazole Derivatives
Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, represents the binding energy, with lower scores indicating a more favorable interaction. The following tables summarize the docking scores for three distinct series of benzothiazole derivatives from recent research.
| Compound ID | Docking Score (kcal/mol) | Reference |
| Pyrimido[2,1-b]benzothiazole Derivative 1 | -8.5 | [1] |
| Pyrimido[2,1-b]benzothiazole Derivative 2 | -8.2 | [1] |
| Pyrimido[2,1-b]benzothiazole Derivative 3 | -9.1 | [1] |
| Pyrimido[2,1-b]benzothiazole Derivative 4 | -8.8 | [1] |
| Pyrimido[2,1-b]benzothiazole Derivative 5 | -9.3 | [1] |
| Table 1: Docking scores of pyrimido[2,1-b]benzothiazole derivatives against EGFR.[1] |
| Compound ID | Docking Score (kcal/mol) | Glide Score (kcal/mol) | Reference |
| 5a | -5.561 | -5.886 | [2] |
| 5b | -6.161 | -6.206 | [2] |
| 5c | -6.113 | -6.139 | [2] |
| 5d | -4.841 | -4.872 | [2] |
| 5e | -5.361 | -5.391 | [2] |
| 5f | -4.597 | -4.597 | [2] |
| 5g | -4.559 | -4.637 | [2] |
| 5h | -5.243 | -5.245 | [2] |
| 5i | -3.805 | -3.813 | [2] |
| Table 2: Docking and Glide scores of (2-anilino-N-(4,6-dimethyl-1,3-Benzosulfonazol-2-yl) ethanamide derivatives against EGFR.[2] |
| Compound Series | Docking Score Range (kcal/mol) | Reference |
| Thiazolyl Pyrazoline Derivatives (7b, 7g, 7l, 7m) | -10.64 to -11.14 | [3] |
| Table 3: Range of docking scores for thiazolyl pyrazoline derivatives against EGFR.[3] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. The following is a synthesis of the experimental protocols from the cited studies.
1. Protein and Ligand Preparation:
-
Protein Structure: The crystal structures of the EGFR kinase domain were obtained from the Protein Data Bank (PDB). The specific PDB IDs used in the referenced studies include 1M17 and 2ITY.[1][4] Water molecules were typically removed, and hydrogen atoms were added to the protein structure. The protein was then energy minimized using force fields like OPLS 2005.
-
Ligand Structure: The 2D structures of the benzothiazole derivatives were drawn using chemical drawing software and subsequently converted to 3D structures. The ligands were then optimized to find the lowest energy conformation.
2. Molecular Docking Simulation:
-
Software: A variety of molecular docking software was utilized in the studies, including Swiss-Dock, Schrodinger (Glide), and Molecular Operating Environment (MOE).[1][2][3]
-
Binding Site Definition: The binding site for docking was defined based on the co-crystallized ligand in the PDB structure or by identifying the ATP-binding pocket of the EGFR kinase domain.
-
Docking and Scoring: The prepared ligands were docked into the defined binding site of the EGFR protein. The docking programs generated various poses of the ligand in the active site and calculated the binding affinity for each pose, expressed as a docking score. The pose with the lowest docking score, indicating the most stable complex, was selected for further analysis.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and a typical molecular docking workflow.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: A typical workflow for molecular docking studies.
References
- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors for Anti-breast Cancer Agents | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of 2-Aminobenzothiazole Derivatives and Standard Antifungal Agents
A comprehensive guide for researchers and drug development professionals on the antifungal potential of novel 2-aminobenzothiazole derivatives compared to established antifungal drugs.
This guide provides an objective comparison of the in vitro efficacy of emerging 2-aminobenzothiazole derivatives against clinically relevant fungal pathogens, benchmarked against standard antifungal agents. The data presented is collated from multiple studies to offer a broader perspective for researchers in the field of mycology and medicinal chemistry.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-aminobenzothiazole derivatives and standard antifungal agents against common fungal pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative MIC (μg/mL) against Candida albicans
| Compound | MIC (μg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | ||
| Compound 1n | 4 - 8 | [1] |
| Compound 1o | 4 - 8 | [1] |
| Standard Antifungal Agents | ||
| Fluconazole | 0.25 - 2 | [2][3][4] |
| Itraconazole | 0.03 - 0.5 | [2][3][4][5][6] |
| Voriconazole | 0.015 - 0.125 | [2][3][4][5] |
| Amphotericin B | 0.125 - 1 | [2][3][4][5][6] |
Table 2: Comparative MIC (μg/mL) against Candida parapsilosis
| Compound | MIC (μg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | ||
| Compound 1n | 4 - 8 | [1] |
| Compound 1o | 4 | [1] |
| Standard Antifungal Agents | ||
| Fluconazole | 0.5 - 4 | [3] |
| Itraconazole | 0.06 - 0.5 | [3] |
| Voriconazole | 0.03 - 0.25 | [3] |
| Amphotericin B | 0.25 - 1 | [3] |
Table 3: Comparative MIC (μg/mL) against Candida tropicalis
| Compound | MIC (μg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | ||
| Compound 1n | 4 - 8 | [1] |
| Compound 1o | 4 - 8 | [1] |
| Standard Antifungal Agents | ||
| Fluconazole | 0.5 - 4 | [3] |
| Itraconazole | 0.06 - 0.5 | [3] |
| Voriconazole | 0.03 - 0.25 | [3] |
| Amphotericin B | 0.25 - 1 | [3] |
Table 4: Comparative MIC (μg/mL) against Aspergillus niger
| Compound | MIC (μg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | ||
| Thiazolyl aminobenzothiazole 18 | 9 | |
| Thiazolyl aminobenzothiazole 20 | 4 | |
| Standard Antifungal Agents | ||
| Itraconazole | 0.25 - 1 | [7] |
| Voriconazole | 0.25 - 1 | [7] |
| Amphotericin B | 1 - 2 | [7] |
Experimental Protocols
The data presented in this guide are primarily based on in vitro antifungal susceptibility testing methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12] The following is a generalized protocol for the broth microdilution method.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C) to obtain fresh, viable colonies.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]
-
For molds, a conidial suspension is prepared by flooding the surface of the agar with sterile saline and gently probing the colony with a sterile loop. The resulting mixture of conidia and hyphae is allowed to settle, and the upper suspension of conidia is collected. The conidial count is determined using a hemocytometer and adjusted to the desired concentration in the test medium (typically 0.4 x 10⁴ to 5 x 10⁴ conidia/mL).[11]
2. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
The test compounds (2-aminobenzothiazole derivatives and standard antifungal agents) are serially diluted in the test medium, typically RPMI 1640 with L-glutamine and buffered with MOPS.
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition for azoles and ≥80% for other agents) compared to the drug-free growth control well. The endpoint is read visually or using a spectrophotometer.
Mandatory Visualization
Signaling Pathway: Ergosterol Biosynthesis
The probable mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13][14] This is the same target as the widely used azole class of antifungal drugs. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[15][16][17][18][19]
Caption: Inhibition of the Ergosterol Biosynthesis Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of the antifungal efficacy of test compounds.
Caption: In Vitro Antifungal Susceptibility Testing Workflow.
References
- 1. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mjpath.org.my [mjpath.org.my]
- 8. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. davidmoore.org.uk [davidmoore.org.uk]
A Cross-Species Comparative Analysis of the In Vivo Pharmacokinetic Profiles of Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of key benzothiazole derivatives across multiple species, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of the in vivo pharmacokinetic profiles of two prominent benzothiazole compounds, Riluzole and Pramipexole, across various species, including mouse, rat, dog, and human. The data presented herein, summarized in clear, tabular format, is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. By understanding the cross-species differences and similarities in the absorption, distribution, metabolism, and excretion (ADME) of these compounds, researchers can better predict human pharmacokinetic profiles and inform the design of future drug candidates.
Comparative Pharmacokinetic Profiles
The following tables summarize key pharmacokinetic parameters for Riluzole and Pramipexole in different species. These parameters are crucial for understanding the behavior of a drug in the body and for extrapolating data from animal models to humans.
Riluzole
Riluzole is a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS).[1] Its neuroprotective effects are primarily attributed to the inhibition of glutamate release and the blockade of voltage-gated sodium channels.[2]
| Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 10 mg/kg | i.p. | ~0.5 | ~3000 | ~4000 | - | - | [3] |
| Rat | 10 mg/kg | Oral | - | - | - | significantly longer with co-solvent formulation | - | [4] |
| Dog (Beagle) | 1.5 mg/kg | Oral | - | - | - | 2.16 | - | [4][5][6] |
| 5.0 mg/kg | Oral | - | - | - | 1.5 | - | [4][5][6] | |
| 15 mg/kg | Oral | - | - | - | 1.8 | - | [4][5][6] | |
| 50 mg/kg | Oral | - | - | - | 3.0 | - | [4][5][6] | |
| Human | 50 mg | Oral | ~1-1.5 | - | ~1700 (fasting) | ~12 | ~60 | [2][7] |
Note: Data across different studies may not be directly comparable due to variations in experimental conditions, such as formulation, analytical methods, and animal strains.
Pramipexole
Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[8] It is primarily used in the treatment of Parkinson's disease and restless legs syndrome.[9]
| Species | Dose | Route | Tmax (h) | Cmax (pg/mL) | AUC (h·pg/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse | 0.3-10 mg/kg/day | Oral (diet) | - | - | - | - | - | [10] |
| Rat | 1 mg/kg | Oral | 1 | 250 ng/mL | - | - | >90 | [8] |
| Dog | 0.0007 mg/kg | Oral | - | - | - | - | - | [10] |
| Monkey (Rhesus) | 3.5 mg/kg | Oral | - | - | - | - | - | [10] |
| Human (Healthy) | 0.25 mg | Oral | ~2 | 409-414 | 8646-8802 | 8.8-12 | >90 | [9][11][12][13] |
| Human (Elderly) | - | - | - | - | - | ~12 | - | [9] |
Note: Data for mouse, dog, and monkey are primarily from toxicity studies and may not represent typical pharmacokinetic parameters. The human data is from bioequivalence studies in healthy volunteers. Pharmacokinetics may differ in patient populations.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed in the in vivo pharmacokinetic studies of benzothiazole compounds.
General In Vivo Pharmacokinetic Study Protocol (Adapted from Riluzole Studies in Rats)
This protocol outlines a general procedure for evaluating the pharmacokinetics of a benzothiazole compound in a rodent model.[4]
1. Formulation:
-
For oral administration, the compound is often formulated as a suspension or solution in a suitable vehicle, such as a co-solvent mixture (e.g., polyethylene glycol 400, propylene glycol, and glycerin) to ensure stability and appropriate solubility.[4]
-
For intravenous administration, the compound is dissolved in a sterile, physiologically compatible solution.[4]
2. Animal Dosing:
-
Male Sprague-Dawley rats are typically used.
-
Animals are fasted overnight prior to dosing.
-
For oral administration, the formulation is delivered via oral gavage.
-
For intravenous administration, the formulation is injected into a suitable vein, such as the tail vein.
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Quantification of the benzothiazole compound in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be specific, sensitive, accurate, and precise for the analyte in the biological matrix.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis.
Human Bioequivalence Study Protocol (Adapted from Pramipexole Studies)
This protocol describes a typical design for a bioequivalence study in healthy human volunteers.[11][13]
1. Study Design:
-
A randomized, open-label, two-period, two-sequence, crossover design is commonly used.
-
Healthy male and female volunteers are recruited.
-
A washout period of at least one week separates the two treatment periods.
2. Drug Administration:
-
Subjects are administered a single oral dose of the test and reference formulations under fasting conditions.
3. Sample Collection:
-
Blood samples are collected at specified time points before and after drug administration.
-
Plasma is separated and stored frozen until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the drug are determined using a validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[11]
5. Pharmacokinetic and Statistical Analysis:
-
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞.
-
Statistical analysis is performed on the log-transformed data for these parameters.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC should fall within the acceptance range of 80-125%.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate important concepts related to the cross-species analysis of benzothiazole compounds.
Caption: Experimental workflow for cross-species pharmacokinetic analysis.
References
- 1. Pharmacokinetic evaluation of pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of riluzole in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Longitudinal Impact of Acute Spinal Cord Injury on Clinical Pharmacokinetics of Riluzole, a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pramipexole | Dopamine Receptor Agonist | CAS 104632-26-0 (free base) | Buy Pramipexole from Supplier InvivoChem [invivochem.com]
- 9. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Comparative Pharmacokinetics Study of the Anti-Parkinsonian Drug Pramipexole [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Comparative Pharmacokinetics and Bioequivalence Evaluation of Two Formulations of Pramipexole Dihydrochloride Extended-Release Tablets in Healthy Chinese Subjects Under Fasted and Fed States: A Randomized, Open-Label, Single-Dose, Two-Period Crossover Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-Aminobenzothiazole Derivatives as Aldose Reductase 2 (ALR2) Inhibitors: An In Silico and In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminobenzothiazole derivatives as inhibitors of Aldose Reductase 2 (ALR2), a key enzyme implicated in diabetic complications. This analysis, supported by experimental data, delves into both computational (in silico) and laboratory-based (in vitro) validation methods, offering a comprehensive overview of their therapeutic potential.
The 2-aminobenzothiazole scaffold has emerged as a promising framework in the design of novel ALR2 inhibitors.[1][2] These compounds are being investigated for their ability to mitigate the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy, by blocking the polyol pathway.[3] This guide compares the performance of various 2-aminobenzothiazole derivatives with established ALR2 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Comparative Analysis of ALR2 Inhibition
The inhibitory efficacy of 2-aminobenzothiazole derivatives is quantified through in silico molecular docking studies, which predict the binding affinity of a compound to the ALR2 active site, and in vitro enzyme inhibition assays, which measure the concentration required to inhibit 50% of the enzyme's activity (IC50).
In Silico Performance: Molecular Docking Analysis
Molecular docking simulations are a cornerstone of computational drug design, providing insights into the binding modes and affinities of potential inhibitors. The binding energy (ΔG), measured in kcal/mol, indicates the stability of the compound-protein complex, with more negative values suggesting a stronger interaction.
| Compound | Binding Energy (ΔG in kcal/mol) | Reference |
| Derivative 8d | -8.39 | [1][4] |
| Derivative 8c | Not explicitly stated, but noted to have high affinity | [1] |
| Zopolrestat (a benzothiazole-based inhibitor) | Not explicitly stated, but used as a reference | [2] |
Note: The specific derivatives are as named in the cited literature.
In Vitro Performance: Enzyme Inhibition Assays
The IC50 value is a critical measure of an inhibitor's potency. The lower the IC50 value, the more potent the inhibitor. The following table compares the in vitro ALR2 inhibitory activity of selected 2-aminobenzothiazole derivatives with that of well-known ALR2 inhibitors.
| Compound | ALR2 IC50 | Selectivity for ALR2 over ALR1 | Reference |
| Derivative 8c | < 10 µM | Data not available | [4] |
| Derivative 8d | < 10 µM | Data not available | [4] |
| Epalrestat | 98 nM | Data not available | [5] |
| Sorbinil | 2.18 µM | Data not available | [5] |
| Alr2-IN-2 | 22 nM (rat ALR2) | 5.27-fold | [5] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for both in silico and in vitro experiments are provided below.
In Silico Method: Molecular Docking Protocol
This protocol outlines a general procedure for performing molecular docking studies to evaluate the binding affinity of 2-aminobenzothiazole derivatives with the ALR2 enzyme.
-
Protein Preparation: The three-dimensional crystal structure of human ALR2 is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Ligand Preparation: The 2D structures of the 2-aminobenzothiazole derivatives are drawn and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.
-
Molecular Docking: Molecular docking software, such as AutoDock Vina, is used to predict the binding pose and affinity of each derivative within the active site of ALR2.[6] The active site is typically defined by a grid box encompassing the key amino acid residues.
-
Analysis of Results: The docking results are analyzed to identify the best-docked conformation based on the binding energy (ΔG). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.
In Vitro Method: ALR2 Enzyme Inhibition Assay Protocol
This protocol describes a common spectrophotometric assay to determine the in vitro inhibitory activity of test compounds on ALR2.[7]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 2-aminobenzothiazole derivative) in a suitable solvent like DMSO.
-
Prepare working solutions of recombinant human ALR2 enzyme, NADPH (cofactor), and DL-glyceraldehyde (substrate) in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).[5]
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, ALR2 enzyme solution, and NADPH solution to each well.
-
Add serial dilutions of the test compound to the sample wells.
-
Include a positive control (a known ALR2 inhibitor like Epalrestat) and a negative control (vehicle, e.g., DMSO).[7]
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes.[7]
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[7]
-
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear visual representation of the biological pathways and experimental workflows involved in the validation of ALR2 inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-5,6-dihydro-4H-benzothiazol-7-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like 2-Amino-5,6-dihydro-4H-benzothiazol-7-one are paramount for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
Prior to initiating any disposal procedures, it is crucial to conduct a risk assessment and consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following procedures are based on general best practices for the disposal of hazardous research chemicals and benzothiazole derivatives.
Immediate Safety and Handling Precautions
-
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of chemical waste such as this compound is through a licensed hazardous waste disposal facility.[1] Never dispose of this chemical down the drain or in the regular trash.[4][5]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7]
-
Ensure proper segregation from incompatible materials.[4][7] While specific incompatibility data is not available, as a general rule, store away from strong acids, bases, and oxidizing agents.[8]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][4]
-
Provide them with a complete list of the waste container's contents. Be prepared to supply a Safety Data Sheet (SDS) if available; if not, provide the chemical name and any known hazard information.
-
Hazard and Disposal Information Summary
| Parameter | Information | Source |
| Common Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [1] |
| General Hazards | Based on related compounds: Toxic if swallowed or in contact with skin, causes serious eye irritation, harmful if inhaled. | [1][2] |
| PPE Requirements | Chemical-resistant gloves, safety goggles/glasses, lab coat. | [1][3] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1] |
| Container Requirements | Sturdy, leak-proof, securely sealed, and properly labeled as "Hazardous Waste". | [1][4][6] |
| Improper Disposal Methods | Do not dispose of via sink, regular trash, or evaporation. | [4][5] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. capotchem.cn [capotchem.cn]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
Essential Safety and Handling Guide for 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar benzothiazole derivatives and general laboratory safety best practices. Researchers, scientists, and drug development professionals should treat this compound with caution and adhere to the safety protocols outlined below.
Hazard Assessment
Based on the hazard information for similar benzothiazole compounds, this compound should be considered potentially hazardous. Potential hazards may include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin contact.[4][5] Change gloves immediately if contaminated.[4] |
| Eyes | Safety goggles or glasses with side shields | Protects eyes from splashes and fumes.[4][6] |
| Face | Face shield (in addition to goggles) | Recommended when there is a risk of splashing or aerosol generation.[7] |
| Body | Laboratory coat | Provides a barrier against spills and splashes.[8][9] |
| Respiratory | Air-purifying respirator | Required when working with powders or generating aerosols, or if engineering controls are insufficient.[5][7] |
| Feet | Closed-toe shoes | Protects feet from spills.[4][9] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical for ensuring safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a chemical fume hood for all weighing and transfer operations to minimize inhalation exposure.[4][7]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][8][9]
3. Handling Procedures:
-
Before starting work, ensure all necessary PPE is readily available and in good condition.
-
Clearly label all containers with the chemical name and any known hazards.[8][9]
-
When transferring the solid, use techniques that minimize dust generation.
-
For solutions, use a funnel and pour slowly to avoid splashing.[4]
-
Clean up any spills immediately using appropriate procedures.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.[1]
-
Do not mix with incompatible waste streams.
-
-
Disposal Route:
-
Dispose of chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
Be prepared for accidental exposures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][10] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[1][10] |
Visual Workflow for Safe Handling
The following diagram outlines the step-by-step process for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. youthfilter.com [youthfilter.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. greenwgroup.com [greenwgroup.com]
- 9. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 10. aksci.com [aksci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
